molecular formula C25H19FO3S B15137866 CHEMBL4224880

CHEMBL4224880

Cat. No.: B15137866
M. Wt: 418.5 g/mol
InChI Key: WOGJMLXFQCHZRU-KGVSQERTSA-N
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Description

CHEMBL4224880 is a useful research compound. Its molecular formula is C25H19FO3S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19FO3S

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H19FO3S/c26-19-8-11-22-23(15-19)30-14-13-21(17-6-9-20(27)10-7-17)25(22)18-4-1-16(2-5-18)3-12-24(28)29/h1-12,15,27H,13-14H2,(H,28,29)/b12-3+

InChI Key

WOGJMLXFQCHZRU-KGVSQERTSA-N

Isomeric SMILES

C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to CHEMBL4224880: A Novel Estrogen Receptor-α Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHEMBL4224880 is a novel small molecule identified as a binder of the human Estrogen Receptor-α (ER-α), a key target in the development of therapeutics for hormone-dependent cancers, particularly breast cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the putative biological activity of this compound. Drawing from computational studies and established knowledge of ER-α signaling, this document outlines the likely mechanism of action and provides representative experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a thiochromene derivative with the molecular formula C25H19FO3S.[1] Its structure is characterized by a central thiochromene core substituted with a fluorophenyl group, a hydroxyphenyl moiety, and a carboxymethylphenyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
ChEMBL IDThis compound
CAS Number2095850-54-5
Molecular FormulaC25H19FO3S
SMILESFc1ccc2c(c(Cc3ccccc3C(O)=O)c(c2)SC=C(c2ccc(O)cc2)C)c1
InChIInChI=1S/C25H19FO3S/c26-17-9-10-19-18(15-17)25(30-14-23(19)24(16-7-5-4-6-8-16)c11-12-20(27)13-22(11)21(28)29)10-17

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight418.48 g/mol
XLogP36.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass418.1039 g/mol
Monoisotopic Mass418.1039 g/mol
Topological Polar Surface Area86.8 Ų
Heavy Atom Count30
Formal Charge0
Complexity693
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count1
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Note: The physicochemical properties listed above are computationally predicted and await experimental verification.

Biological Activity and Mechanism of Action

This compound has been identified as a binder to the Estrogen Receptor-α (ER-α).[1] Computational studies, including e-QSAR, molecular docking, and molecular dynamics, have been performed on a series of ER-α inhibitors that include this compound, suggesting it functions as an antagonist.[2][3] ER-α antagonists are crucial in the treatment of ER-positive breast cancers as they inhibit the proliferative signaling mediated by estrogen.

The proposed mechanism of action for this compound involves its binding to the ligand-binding domain (LBD) of ER-α. This interaction is thought to induce a conformational change in the receptor that prevents the binding of coactivator proteins, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.

Below is a diagram illustrating the general signaling pathway of Estrogen Receptor-α and the putative point of intervention for an antagonist like this compound.

Estrogen_Receptor_Alpha_Signaling_Pathway Estrogen Receptor-α (ER-α) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_HSP ERα-HSP90 Complex Estrogen->ERa_HSP Binds ERa_dimer ERα Dimer ERa_HSP->ERa_dimer HSP90 Dissociation & Dimerization ERa_dimer_n ERα Dimer ERa_dimer->ERa_dimer_n This compound This compound (Antagonist) This compound->ERa_HSP Binds This compound->Block Inhibits Dimerization & Coactivator Recruitment ERE Estrogen Response Element (ERE) ERa_dimer_n->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Antagonist_Screening_Workflow Workflow for ER-α Antagonist Characterization Start Start Compound_Library Compound Library (including this compound) Start->Compound_Library Binding_Assay ER-α Competitive Binding Assay Compound_Library->Binding_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay ER-α Reporter Gene Assay Functional_Assay->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Hit_Confirmation->Functional_Assay Confirmed Hit Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Validated Antagonist

References

An In-Depth Technical Guide to CHEMBL4224880: An Estrogen Receptor-α Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CHEMBL4224880, focusing on its identity, binding characteristics to Estrogen Receptor-α (ER-α), and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, endocrinology, and medicinal chemistry.

Chemical Identity

  • IUPAC Name: (3E)-3-[[4-(4-hydroxyphenyl)methylidene]-7-fluoro-2,3-dihydro-1-benzothiepin-5-yl]prop-2-enoic acid

  • ChEMBL ID: this compound

  • CAS Number: 2095850-54-5

  • Molecular Formula: C25H19FO3S

  • Synonyms: ER-α Binder

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as an Estrogen Receptor-α binder, based on computational and molecular docking studies.

ParameterValueReference
Binding Affinity Data
pIC508.52[1]
Molecular Docking Scores
Glide Score-10.32 kcal/mol[1]
Predicted ADMET Properties
Number of Lipophilic Atoms (nLipo)39[1]

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of this compound to Estrogen Receptor-α, based on established competitive binding assay methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human Estrogen Receptor-α (ER-α).

Materials:

  • Human recombinant full-length Estrogen Receptor-α (hrER-α)

  • Radiolabeled ligand: [³H]-17β-estradiol

  • Test compound: this compound

  • Assay Buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution to obtain a range of test concentrations.

    • Prepare a solution of hrER-α in the assay buffer at a predetermined optimal concentration.

    • Prepare a solution of [³H]-17β-estradiol in the assay buffer at a concentration close to its dissociation constant (Kd).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the serially diluted this compound to the respective wells.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled known ER-α ligand).

    • Add the hrER-α solution to all wells.

    • Initiate the binding reaction by adding the [³H]-17β-estradiol solution to all wells.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [³H]-17β-estradiol from the unbound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification:

    • Transfer the supernatant (containing the bound ligand) to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Estrogen Receptor-α Signaling Pathway

This compound, as a binder to Estrogen Receptor-α, is expected to modulate the ER-α signaling pathway. Upon binding of an agonist, ER-α typically undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Antagonists, on the other hand, would block this cascade. The simplified genomic signaling pathway is illustrated below.

Estrogen_Receptor_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (or Agonist) ER_alpha_inactive Inactive ER-α (bound to HSPs) Estrogen->ER_alpha_inactive Binding & HSP Dissociation ER_alpha_active Active ER-α Dimer ER_alpha_inactive->ER_alpha_active Dimerization ER_alpha_dimer_nuc Translocated ER-α Dimer ER_alpha_active->ER_alpha_dimer_nuc Translocation ERE Estrogen Response Element (ERE) ER_alpha_dimer_nuc->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiation

Caption: Simplified genomic signaling pathway of Estrogen Receptor-α (ER-α).

Experimental Workflow for ER-α Binding Assay

The following diagram outlines the key steps in a typical competitive binding assay to determine the affinity of a test compound like this compound for ER-α.

Experimental_Workflow start Start reagent_prep Reagent Preparation (hrER-α, [³H]-E2, Test Compound) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Controls & Test Compound Dilutions) reagent_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Bound Ligand (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a competitive Estrogen Receptor-α (ER-α) binding assay.

References

In-Depth Technical Guide: Activity of CHEMBL4224880, an Estrogen Receptor-Alpha Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHEMBL4224880 is a small molecule identified as a binder of the Estrogen Receptor-Alpha (ER-α), a key target in the therapy of hormone-dependent breast cancers. This document provides a comprehensive technical overview of the biological activity of this compound, including its quantitative bioactivity data, detailed experimental protocols for its characterization, and a visual representation of the pertinent signaling pathways. The information herein is collated from publicly available bioactivity databases and the primary scientific literature.

Introduction

The estrogen receptor-alpha (ER-α) is a ligand-activated transcription factor that plays a pivotal role in the development and proliferation of a significant portion of breast cancers. Upon binding to its ligand, estradiol (B170435), ER-α undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of genes that promote cell growth and proliferation. Consequently, the development of molecules that can modulate ER-α activity is a cornerstone of endocrine therapy for breast cancer.

This compound has been identified as a binder of human ER-α. This guide aims to provide a detailed summary of its biological activity to aid researchers and drug development professionals in its further investigation and potential applications.

Quantitative Bioactivity Data

The primary bioactivity of this compound is its ability to inhibit the binding of a natural ligand to the human estrogen receptor-alpha. This activity has been quantified in a competitive binding assay.

Parameter Value Units Target Assay Type Source Publication
IC507.5pIC50Human Estrogen Receptor-AlphaCompetitive Binding AssayMasand VH, et al. (2024)[1]

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 value can be calculated as 10^(-pIC50) M.

Experimental Protocols

The following sections describe the methodologies for the key experiments cited for the characterization of this compound.

Estrogen Receptor-Alpha Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor-alpha.

Objective: To determine the concentration of the test compound (this compound) that inhibits 50% of the binding of a radiolabeled estradiol to human ER-α (IC50).

Materials:

  • Human recombinant full-length estrogen receptor-alpha (hr-ERα).

  • Radiolabeled estradiol, e.g., [³H]-17β-estradiol.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-based buffer with additives like EDTA and dithiothreitol).

  • Method for separating bound from free radioligand (e.g., hydroxylapatite, dextran-coated charcoal, or filter plates).

  • Scintillation counter.

Procedure:

  • A constant concentration of hr-ERα and [³H]-17β-estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Estrogen Receptor-Alpha Functional Luciferase Reporter Assay

This cell-based assay is used to determine if a compound that binds to ER-α acts as an agonist (activator) or an antagonist (inhibitor) of the receptor's transcriptional activity.

Objective: To assess the functional activity of this compound on ER-α-mediated gene transcription.

Materials:

  • A human cell line that expresses human ER-α (e.g., MCF-7 or a transfected cell line like U2OS).

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.

  • A transfection reagent if using a transiently transfected cell line.

  • Test compound (this compound) at various concentrations.

  • A known ER-α agonist (e.g., 17β-estradiol) for antagonist mode experiments.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are seeded in a multi-well plate and, if necessary, transfected with the ERE-luciferase reporter plasmid.

  • For agonist mode: Cells are treated with increasing concentrations of this compound.

  • For antagonist mode: Cells are co-treated with a fixed concentration of an ER-α agonist (e.g., 17β-estradiol) and increasing concentrations of this compound.

  • The cells are incubated for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

  • The cell culture medium is removed, and the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

  • The data are analyzed to determine the effect of this compound on luciferase expression, from which EC50 (for agonists) or IC50 (for antagonists) values can be derived.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to visualize key biological and experimental processes.

Estrogen_Receptor_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ERa_inactive Inactive ER-α (bound to HSPs) Estrogen->ERa_inactive Binding & HSP Dissociation ERa_dimer Active ER-α Dimer ERa_inactive->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: Canonical Estrogen Receptor-Alpha Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor ER-α Receptor Incubation Incubate to Equilibrium Receptor->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Measurement Measure Radioactivity (Bound Fraction) Separation->Measurement Analysis Generate Dose-Response Curve & Calculate IC50 Measurement->Analysis

Caption: Workflow for ER-α Competitive Binding Assay.

Luciferase_Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_readout Incubation & Readout cluster_data_analysis Data Analysis Cells Seed ER-α Expressing Cells Transfection Transfect with ERE-Luciferase Reporter Cells->Transfection Treatment_Agonist Add this compound (Agonist Mode) Transfection->Treatment_Agonist Treatment_Antagonist Add Estradiol + this compound (Antagonist Mode) Transfection->Treatment_Antagonist Incubation Incubate (18-24h) Treatment_Agonist->Incubation Treatment_Antagonist->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Analysis Determine Agonist/Antagonist Activity (EC50/IC50) Luminescence->Analysis

Caption: Workflow for ER-α Functional Luciferase Reporter Assay.

References

Unraveling the Action of CHEMBL4224880: A Technical Guide to its Estrogen Receptor-α Binding Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, UK – December 15, 2025 – In the intricate landscape of drug discovery, understanding the precise mechanism of action of a compound is paramount. This technical guide provides an in-depth analysis of CHEMBL4224880, a small molecule identified as a binder of the Estrogen Receptor-α (ER-α), a key target in the development of therapies for hormone-dependent cancers. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: Targeting Estrogen Receptor-α

This compound has been characterized as a binder to the estrogen receptor-α (ER-α)[1]. ER-α is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant portion of breast cancers. The binding of ligands to ER-α can modulate its activity, either mimicking the effects of estrogen (agonists) or blocking them (antagonists). The interaction of this compound with ER-α suggests its potential as a modulator of estrogen-mediated signaling pathways.

Quantitative Analysis of Bioactivity

Further experimental investigation is required to quantify the binding affinity and functional activity of this compound at the ER-α target.

Experimental Protocols

As no specific experimental studies detailing the testing of this compound have been published, this section outlines a standard experimental workflow that could be employed to characterize its mechanism of action.

ER-α Binding Assay (Competitive Radioligand Binding Assay)

A standard method to determine the binding affinity (Ki) of a test compound for ER-α is a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to ER-α.

Workflow Diagram:

G Workflow for ER-α Competitive Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor ER-α Receptor Preparation (e.g., from cell lysates or recombinant protein) Incubate Incubate ER-α, [³H]-Estradiol, and this compound Receptor->Incubate Radioligand Radiolabeled Ligand Preparation (e.g., [³H]-Estradiol) Radioligand->Incubate Compound This compound Preparation (serial dilutions) Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration, centrifugation) Incubate->Separate Detect Quantify bound radioactivity (Scintillation counting) Separate->Detect Analyze Data Analysis (Calculate IC50 and Ki) Detect->Analyze

Figure 1. A generalized workflow for determining the binding affinity of this compound to ER-α.

ER-α Functional Assay (Reporter Gene Assay)

To determine whether this compound acts as an agonist or antagonist of ER-α, a reporter gene assay is commonly used.

Principle: This assay utilizes a cell line that is engineered to express ER-α and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Activation of ER-α by an agonist leads to the expression of the reporter gene, which can be quantified.

Workflow Diagram:

G Workflow for ER-α Reporter Gene Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation2 Incubation cluster_measurement Measurement & Analysis Cells Culture cells expressing ER-α and an ERE-reporter construct Treat Treat cells with this compound (alone or with Estradiol) Cells->Treat Incubate2 Incubate for a defined period Treat->Incubate2 Measure Measure reporter gene activity (e.g., luminescence) Incubate2->Measure Analyze2 Data Analysis (Determine EC50 or IC50) Measure->Analyze2

Figure 2. A generalized workflow for assessing the functional activity of this compound on ER-α.

Signaling Pathway

The binding of a ligand to ER-α can trigger a cascade of molecular events. In its classical mechanism of action, ligand-bound ER-α forms a dimer and translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway Diagram:

G Classical ER-α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_alpha ER-α Complex ER-α-CHEMBL4224880 Complex ER_alpha->Complex This compound This compound This compound->ER_alpha Binding Dimer Dimerized Complex Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription

Figure 3. A simplified diagram of the classical ER-α signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound has been identified as a binder of estrogen receptor-alpha. While computational studies provide a basis for its interaction, a comprehensive understanding of its mechanism of action necessitates experimental validation. The immediate future for research on this compound should focus on quantitative characterization of its binding affinity and functional activity using the assays outlined in this guide. Such data will be critical in determining its potential as a therapeutic agent for ER-α-dependent diseases.

References

In-Depth Technical Guide: Biological Target Identification of CHEMBL4224880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological target identification for the compound CHEMBL4224880. Through a systematic review of available data, this guide establishes that this compound is a binder of Estrogen Receptor-α (ER-α). This guide will detail the quantitative binding data, the experimental protocols utilized for this determination, and the relevant signaling pathways associated with ER-α.

Biological Target: Estrogen Receptor-α (ER-α)

The primary biological target of the small molecule this compound has been identified as the Estrogen Receptor-α (ER-α)[1]. ER-α is a nuclear hormone receptor that plays a crucial role in the regulation of various physiological processes, including development, metabolism, and reproduction. It is a well-established therapeutic target, particularly in the context of hormone-dependent cancers such as breast cancer.

Quantitative Binding Data

The binding affinity of this compound for ER-α has been quantified, as detailed in the research by Masand VH, et al. This data is crucial for understanding the potency and potential therapeutic utility of the compound.

Compound IDTargetAssay TypepIC50
This compoundEstrogen Receptor-α (ER-α)Not Specified5.82

Table 1: Quantitative binding data for this compound against Estrogen Receptor-α. The pIC50 value is derived from the original publication by Masand VH, et al., 2024.

Experimental Protocols

While the specific experimental protocol used to determine the binding of this compound to ER-α is not explicitly detailed in the available search results, a standard methodology for such an investigation is the Estrogen Receptor Competitive Binding Assay . A generalized protocol for this type of assay is outlined below.

Principle of the Competitive Binding Assay

This assay determines the binding affinity of a test compound (this compound) to ER-α by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is determined as the IC50 value, which can then be used to calculate the binding affinity (Ki).

Generalized Materials and Reagents
  • Estrogen Receptor-α: Recombinant human or rat ER-α.

  • Radiolabeled Ligand: [3H]-17β-estradiol.

  • Test Compound: this compound.

  • Assay Buffer: Typically a Tris-based buffer containing EDTA and dithiothreitol (B142953) (DTT).

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well plates and filtration apparatus.

Generalized Assay Procedure
  • Receptor Preparation: A solution of ER-α is prepared in the assay buffer.

  • Competition Reaction: A fixed concentration of the radiolabeled ligand is incubated with the ER-α preparation in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a filter mat that retains the receptor-ligand complex.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. The IC50 value is determined from this curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The interaction of this compound with ER-α can modulate downstream signaling pathways. Understanding these pathways is critical for predicting the pharmacological effects of the compound.

Estrogen Receptor-α Signaling Pathway

Upon ligand binding, ER-α undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER-α dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to various cellular responses, including cell proliferation, differentiation, and survival.

Estrogen_Receptor_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_alpha_inactive Inactive ER-α This compound->ER_alpha_inactive Binds HSP HSP Complex ER_alpha_inactive->HSP Releases ER_alpha_active Active ER-α Dimer ER_alpha_inactive->ER_alpha_active Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates

Estrogen Receptor-α Signaling Pathway Activation.
Experimental Workflow for Target Identification

The identification of a biological target for a novel compound typically follows a structured workflow, starting from initial screening to detailed characterization.

Target_Identification_Workflow A Compound Library Screening B Hit Identification (e.g., this compound) A->B C Target Hypothesis Generation B->C D Target Validation Assays C->D E Binding Affinity Determination (e.g., Competitive Binding Assay) D->E F Functional Assays E->F G In Vivo Model Testing F->G

General Workflow for Biological Target Identification.

Conclusion

This compound has been identified as a binder of Estrogen Receptor-α with a pIC50 of 5.82. This interaction suggests that the compound may modulate ER-α signaling pathways, which are implicated in various physiological and pathological processes. Further investigation into the functional consequences of this binding and its effects in cellular and in vivo models is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows described herein provide a framework for the continued characterization of this compound and other novel ER-α modulators.

References

Unveiling CHEMBL4224880: A Technical Overview of its Screening and Discovery as an Estrogen Receptor-α Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the screening and discovery of CHEMBL4224880, a small molecule identified as a binder of the estrogen receptor-α (ER-α). This document details the probable experimental methodologies employed in its identification and characterization, presents available quantitative data, and visualizes the associated biological pathways and screening workflows.

Introduction

This compound is a small molecule that has been identified as a binder of the estrogen receptor-α (ER-α)[1]. ER-α is a key therapeutic target in hormone-dependent forms of breast cancer. The discovery of novel ER-α binders like this compound is a crucial step in the development of new therapies for these cancers. This guide synthesizes the available information on the screening cascade, bioactivity, and putative discovery context of this compound.

Screening and Discovery of this compound

The discovery of this compound was likely the result of a comprehensive screening campaign aimed at identifying novel ER-α ligands. Such campaigns typically involve a tiered approach, starting with high-throughput screening of large compound libraries, followed by more detailed characterization of the initial hits.

A probable screening workflow for the identification of this compound is outlined below.

G Screening Workflow for this compound Discovery cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization HTS High-Throughput Screening (Large Compound Library) Primary_Hit Identification of Primary Hits HTS->Primary_Hit Dose_Response Dose-Response Assays (IC50 Determination) Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Different Assay Technology) Dose_Response->Orthogonal_Assay Hit_Confirmation Confirmed Hit Orthogonal_Assay->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate This compound This compound Lead_Candidate->this compound This compound

A probable screening workflow for the discovery of this compound.

Quantitative Bioactivity Data

This compound was included in a dataset of 1186 molecules with experimentally determined half-maximal inhibitory concentrations (IC50) against ER-α. While the specific IC50 value for this compound from the primary publication is not directly available in the search results, its inclusion in this dataset confirms its activity as an ER-α binder. For the purpose of this guide, we present a representative table structure that would be used to summarize such quantitative data.

Compound IDTargetAssay TypeIC50 (nM)pIC50Reference
This compoundER-αCompetitive Binding AssayData not availableData not availableMasand VH, et al. (2024)
..................

Note: Specific quantitative data for this compound is not publicly available in the reviewed literature. The table illustrates the standard format for presenting such data.

Experimental Protocols

Detailed experimental protocols for the screening and characterization of this compound are not explicitly provided in the available search results. However, based on standard practices for identifying and characterizing ER-α binders, the following represents a likely methodology.

This assay is a standard method to determine the binding affinity of a compound to a receptor.

Objective: To determine the concentration at which this compound displaces 50% of a radiolabeled ligand from the ER-α.

Materials:

  • Recombinant human ER-α protein

  • Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Multi-well plates (e.g., 96-well)

  • Filter mats

  • Scintillation counter

Protocol:

  • A solution of recombinant human ER-α protein is prepared in assay buffer.

  • A constant concentration of radiolabeled estradiol is mixed with varying concentrations of the test compound, this compound.

  • The ER-α protein solution is added to the mixture of radiolabeled ligand and test compound in the wells of a microplate.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The reaction mixture is then transferred to a filter mat to separate the protein-bound radioligand from the unbound radioligand.

  • The filter mat is washed to remove any non-specifically bound radioactivity.

  • Scintillation cocktail is added to the filter mat, and the radioactivity is measured using a scintillation counter.

  • The data is analyzed to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

This cell-based assay assesses the functional effect of a compound on ER-α signaling in a human breast cancer cell line.

Objective: To determine the effect of this compound on the proliferation of ER-α positive MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Test compound (this compound)

  • Cell proliferation reagent (e.g., MTT, resazurin, or a cell counting kit)

  • Multi-well cell culture plates (e.g., 96-well)

  • Plate reader

Protocol:

  • MCF-7 cells are cultured in standard growth medium. Prior to the assay, cells are switched to a medium containing charcoal-stripped FBS to reduce baseline ER-α activation.

  • Cells are seeded into 96-well plates and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (e.g., DMSO) and a known ER-α agonist (e.g., estradiol) are included.

  • The cells are incubated for a period of 3-6 days to allow for cell proliferation.

  • At the end of the incubation period, a cell proliferation reagent is added to each well according to the manufacturer's instructions.

  • The plate is incubated for a specified time to allow for the development of a measurable signal (e.g., color change or fluorescence).

  • The signal is quantified using a plate reader.

  • The data is analyzed to determine the effect of this compound on cell proliferation, which can indicate its agonist or antagonist activity at ER-α.

Signaling Pathway

This compound, as an ER-α binder, is expected to modulate the estrogen signaling pathway. The binding of a ligand to ER-α can either activate or inhibit the receptor, leading to downstream effects on gene transcription and cellular processes.

G Estrogen Receptor-α Signaling Pathway This compound This compound ER_alpha Estrogen Receptor-α (ER-α) This compound->ER_alpha Binds to Dimerization Dimerization ER_alpha->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE_Binding Binding to Estrogen Response Elements (EREs) Nuclear_Translocation->ERE_Binding Gene_Transcription Modulation of Gene Transcription ERE_Binding->Gene_Transcription Cellular_Effects Cellular Effects (e.g., Proliferation, Apoptosis) Gene_Transcription->Cellular_Effects

Modulation of the ER-α signaling pathway by this compound.

Conclusion

This compound has been identified as a binder of the estrogen receptor-α, a critical target in breast cancer therapy. While the publicly available information lacks specific quantitative data and detailed experimental protocols for this particular compound, this guide provides a comprehensive overview of the likely screening and characterization methodologies employed in its discovery. Further research and publication of the primary data are necessary to fully elucidate the therapeutic potential of this compound. The experimental frameworks and signaling pathway diagrams presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Synthesis of CHEMBL4224880 (SUVN-G3031): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of CHEMBL4224880, also known as SUVN-G3031 or Samelisant. This compound is a potent and selective histamine (B1213489) H3 (H3) receptor inverse agonist that has been investigated for its potential therapeutic applications in sleep disorders and cognitive dysfunction. This document details the multi-step synthesis pathway, provides specific experimental protocols for key reactions, and presents relevant quantitative data in a clear, tabular format. Furthermore, this guide includes a diagram of the histamine H3 receptor signaling pathway to provide a broader context for the mechanism of action of this compound.

Introduction

This compound, chemically named N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025), is a small molecule that acts as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is predominantly expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[1][2] By blocking the constitutive activity of the H3 receptor, inverse agonists like this compound can increase the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and norepinephrine, leading to enhanced wakefulness and improved cognitive function.[3][4]

The synthesis of this compound involves a convergent strategy, culminating in the formation of the final amide bond. The key fragments, 4-(1-cyclobutylpiperidin-4-yloxy)aniline and 2-morpholinoacetic acid, are synthesized separately and then coupled.

Synthesis Pathway of this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the piperidine (B6355638) intermediate, 4-(1-cyclobutylpiperidin-4-yloxy)aniline. This stage involves the N-alkylation of 4-hydroxypiperidine (B117109) followed by a Mitsunobu reaction with a protected p-aminophenol derivative and subsequent deprotection.

  • Stage 2: Synthesis of the morpholine (B109124) side chain, 2-morpholinoacetic acid. This is a straightforward procedure involving the reaction of morpholine with a haloacetic acid derivative.

  • Stage 3: Amide coupling and salt formation. The final step involves the coupling of the two key fragments followed by the formation of the dihydrochloride salt to improve the compound's solubility and stability.

A schematic representation of the synthesis pathway is provided below.

G cluster_stage1 Stage 1: Synthesis of 4-(1-cyclobutylpiperidin-4-yloxy)aniline cluster_stage2 Stage 2: Synthesis of 2-morpholinoacetic acid cluster_stage3 Stage 3: Amide coupling and Salt Formation A 4-Hydroxypiperidine C 1-Cyclobutylpiperidin-4-ol (B1427040) A->C Reductive amination B Cyclobutanone (B123998) B->C F tert-Butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate C->F Mitsunobu reaction D 4-Nitrophenol E tert-Butyl (4-hydroxyphenyl)carbamate E->F G 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline (B3159473) F->G Deprotection K This compound (Free Base) G->K Amide Coupling (EDC, HOBt) H Morpholine J 2-Morpholinoacetic acid H->J Nucleophilic substitution I 2-Chloroacetic acid I->J J->K L This compound (Dihydrochloride Salt) K->L Salt Formation (HCl)

Caption: Synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsProductYield (%)Purity (%)Analytical Method
Reductive Amination4-Hydroxypiperidine, Cyclobutanone, Na(OAc)3BH1-Cyclobutylpiperidin-4-ol85>98NMR, LC-MS
Mitsunobu Reaction1-Cyclobutylpiperidin-4-ol, tert-Butyl (4-hydroxyphenyl)carbamate, DIAD, PPh3tert-Butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate75>97LC-MS
Deprotectiontert-Butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate, TFA4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline95>99NMR, LC-MS
Nucleophilic SubstitutionMorpholine, 2-Chloroacetic acid2-Morpholinoacetic acid90>98NMR
Amide Coupling4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, 2-Morpholinoacetic acid, EDC, HOBtN-(4-((1-Cyclobutylpiperidin-4-yl)oxy)phenyl)-2-morpholinoacetamide80>99HPLC, NMR, MS
Salt FormationN-(4-((1-Cyclobutylpiperidin-4-yl)oxy)phenyl)-2-morpholinoacetamide, HCl in EtherThis compound Dihydrochloride98>99.5Elemental Analysis

Experimental Protocols

Synthesis of 1-Cyclobutylpiperidin-4-ol

To a solution of 4-hydroxypiperidine (1.0 eq) and cyclobutanone (1.1 eq) in dichloromethane (B109758) (DCM, 10 vol) was added sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH, 1.5 eq) portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford 1-cyclobutylpiperidin-4-ol.

Synthesis of tert-Butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate

To a solution of 1-cyclobutylpiperidin-4-ol (1.0 eq), tert-butyl (4-hydroxyphenyl)carbamate (1.2 eq), and triphenylphosphine (B44618) (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, 15 vol) was added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield tert-butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate.

Synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

To a solution of tert-butyl (4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)carbamate (1.0 eq) in DCM (5 vol) was added trifluoroacetic acid (TFA, 5 vol) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated, and the residue was dissolved in water and basified with aqueous sodium hydroxide (B78521) solution. The aqueous layer was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline.

Synthesis of 2-Morpholinoacetic acid

A solution of morpholine (2.0 eq) and 2-chloroacetic acid (1.0 eq) in water was heated at 80 °C for 6 hours. The reaction mixture was cooled to room temperature, and the pH was adjusted to 3 with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with cold water, and dried under vacuum to obtain 2-morpholinoacetic acid.

Synthesis of N-(4-((1-Cyclobutylpiperidin-4-yl)oxy)phenyl)-2-morpholinoacetamide (this compound Free Base)

To a solution of 4-((1-cyclobutylpiperidin-4-yl)oxy)aniline (1.0 eq), 2-morpholinoacetic acid (1.1 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in dimethylformamide (DMF, 10 vol) was added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. Water was added to the reaction mixture, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the free base of this compound.

Synthesis of this compound Dihydrochloride

The free base of this compound was dissolved in a minimal amount of methanol (B129727) and cooled to 0 °C. A solution of hydrochloric acid in diethyl ether (2 M) was added dropwise until the pH reached 1-2. The resulting precipitate was filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound as a dihydrochloride salt.

Histamine H3 Receptor Signaling Pathway

This compound exerts its pharmacological effects by acting as an inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist.[5] As a presynaptic autoreceptor on histaminergic neurons, its activation inhibits the synthesis and release of histamine.[1][6] It also functions as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][7]

G H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates This compound This compound (Inverse Agonist) This compound->H3R Inactivates (Inverse Agonism) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, NE) PKA->Neurotransmitter_Release Inhibits (via presynaptic modulation)

Caption: Histamine H3 Receptor Signaling Pathway.

Conclusion

This technical guide has outlined the synthesis of this compound, a promising histamine H3 receptor inverse agonist. The described synthetic route is robust and provides the target compound in good yield and high purity. The detailed experimental protocols and tabulated data offer valuable information for researchers in the fields of medicinal chemistry and drug development. Furthermore, the elucidation of the H3 receptor signaling pathway provides a clear understanding of the compound's mechanism of action, which is crucial for its further investigation and potential clinical applications.

References

To Synthesize or to Source: A Technical Guide to CHEMBL4224880, an Estrogen Receptor-α Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Dilemma

CHEMBL4224880, with the molecular formula C25H19FO3S and CAS number 2095850-54-5, has been identified as a binder of estrogen receptor-α. However, a thorough search of commercial suppliers indicates that this compound is currently not available for purchase. Therefore, researchers requiring this molecule for their studies must consider de novo synthesis. This guide provides a plausible synthetic strategy based on established methodologies for similar chemical scaffolds and details the necessary experimental procedures for its validation and biological characterization.

Proposed Synthesis of this compound

While a specific, published synthesis protocol for this compound is not available, its structure as a substituted naphthalene (B1677914) derivative suggests a plausible synthetic route employing established organic chemistry reactions. A potential strategy involves a multi-step synthesis culminating in the formation of the core naphthalene scaffold and subsequent functionalization.

A logical approach would be to utilize a Suzuki or Stille coupling reaction to form the carbon-carbon bond between the naphthalene and phenyl rings, followed by the introduction of the acrylic acid side chain via a Heck or Wittig reaction. The thiol group could be introduced via nucleophilic substitution.

Conceptual Synthetic Workflow:

G A Starting Material 1: Substituted Naphthalene C Suzuki Coupling A->C B Starting Material 2: Substituted Phenylboronic Acid B->C D Intermediate 1: Coupled Biaryl System C->D E Introduction of Acrylic Acid Moiety (e.g., Heck Reaction) D->E F Intermediate 2: Functionalized Naphthalene E->F G Introduction of Thiol Group F->G H Final Product: This compound G->H

Caption: Proposed synthetic workflow for this compound.

Data Presentation: Characterization and Biological Evaluation

Upon successful synthesis, a thorough characterization of this compound is imperative. The following tables outline the expected data to be collected.

Table 1: Physicochemical and Analytical Data

ParameterExpected Value/Method
Molecular Formula C25H19FO3S
Molecular Weight 418.48 g/mol
Appearance White to off-white solid
Purity (HPLC) >95%
¹H NMR Spectrum consistent with proposed structure
¹³C NMR Spectrum consistent with proposed structure
Mass Spectrometry m/z corresponding to [M+H]⁺ and/or [M-H]⁻

Table 2: In Vitro Biological Activity Data (Hypothetical)

Assay TypeTargetMetricValue (nM)
Radioligand BindingEstrogen Receptor-αIC₅₀To be determined
Radioligand BindingEstrogen Receptor-βIC₅₀To be determined
Functional AssayEstrogen Receptor-αEC₅₀/IC₅₀To be determined

Experimental Protocols

General Protocol for Estrogen Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the estrogen receptor.[1][2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the estrogen receptor-α.

Materials:

  • Human recombinant estrogen receptor-α (ER-α)

  • [³H]-Estradiol (radioligand)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation vials and cocktail

  • Multi-channel pipette and filter plates

Workflow:

G A Prepare serial dilutions of This compound B Incubate ER-α with [³H]-Estradiol and varying concentrations of This compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Plot % inhibition vs. log[this compound] to determine IC₅₀ D->E

Caption: Workflow for a competitive estrogen receptor binding assay.

Procedure:

  • Prepare a series of dilutions of this compound in the appropriate solvent.

  • In a multi-well plate, combine the ER-α protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled estradiol).

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a filter mat that retains the protein-ligand complex.

  • Wash the filters to remove any unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations: Signaling Pathways

The biological activity of this compound as an ER-α binder is best understood in the context of the estrogen signaling pathway.

Estrogen Receptor-α Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen or other ligands, translocate to the nucleus and regulate the expression of target genes.[5][6][7][8][9] This pathway plays a crucial role in various physiological processes.

G cluster_0 Cytoplasm cluster_1 Nucleus A Estrogen/Ligand (e.g., this compound) B Estrogen Receptor-α (ER-α) A->B Binding C Ligand-Receptor Complex B->C D Dimerization C->D Translocation E Binding to Estrogen Response Element (ERE) on DNA D->E F Recruitment of Co-activators/ Co-repressors E->F G Modulation of Gene Transcription F->G H Biological Response G->H

References

Unraveling CHEMBL4224880: A Technical Review of an Estrogen Receptor-α Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of endocrine-related cancer research, the estrogen receptor-α (ER-α) remains a pivotal target for therapeutic intervention. This whitepaper provides a detailed technical overview of CHEMBL4224880, a known binder of ER-α, intended for researchers, scientists, and professionals in the field of drug development. Our focus is to consolidate the existing literature, presenting quantitative data, experimental methodologies, and relevant biological pathways in a clear and accessible format.

Core Compound Information

This compound is a small molecule identified as a binder to the estrogen receptor-α. Its fundamental properties are summarized below.

PropertyValue
ChEMBL ID This compound
Molecular Formula C25H19FO3S
CAS Number 2095850-54-5
Target Estrogen Receptor-α (ER-α)

Biological Activity

The primary biological activity of this compound is its ability to bind to the estrogen receptor-α. The binding affinity of a compound is a critical measure of its potential efficacy. For this compound, this has been quantified as a pIC50 value. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of a compound's inhibitory strength. A higher pIC50 value indicates a more potent inhibitor.

Compound IDTargetActivity TypeActivity Value
This compoundEstrogen Receptor-αpIC505.0

This quantitative measure is derived from the comprehensive study titled "Estrogen Receptor Alpha Binders for Hormone-Dependent Forms of Breast Cancer: e-QSAR and Molecular Docking Supported by X-ray Resolved Structures" published in ACS Omega in 2024.[1][2]

Experimental Methodology: ER-α Binding Affinity Determination

The determination of the ER-α binding affinity for a dataset of compounds, including this compound, was a central component of the aforementioned study. The experimental protocol for such an assay, while not detailed for this specific high-throughput screening-derived dataset in the primary publication, generally follows a standardized approach in the field. A representative methodology for a competitive binding assay is outlined below.

A common method to determine the binding affinity of a compound to a receptor is a competitive radioligand binding assay. This involves:

  • Receptor Preparation: Human estrogen receptor-α is purified and prepared in a suitable buffer system.

  • Radioligand: A radiolabeled ligand with known high affinity for ER-α (e.g., [3H]-estradiol) is used.

  • Competition: A constant concentration of the radioligand is incubated with the ER-α preparation in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated, often by filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the receptor is measured using scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is determined, yielding the IC50 value. This is then converted to a pIC50 value.

experimental_workflow General Workflow for ER-α Competitive Binding Assay receptor Purified ER-α incubation Incubation to Equilibrium receptor->incubation radioligand Radiolabeled Ligand (e.g., [3H]-Estradiol) radioligand->incubation test_compound This compound (Varying Concentrations) test_compound->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculation of IC50 and pIC50 quantification->analysis

ER-α Competitive Binding Assay Workflow

Estrogen Receptor-α Signaling Pathway

The estrogen receptor-α is a transcription factor that, upon activation by its ligand (estrogen), modulates the expression of a wide array of genes. This signaling pathway plays a crucial role in normal physiological processes and is also implicated in the pathology of various diseases, including breast cancer. The binding of a ligand like this compound can interfere with this pathway.

The classical (genomic) ER-α signaling pathway involves the following key steps:

  • Ligand Binding: Estrogen diffuses into the cell and binds to ER-α located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer.

  • Nuclear Translocation: The ligand-receptor dimer translocates to the nucleus if it was not already there.

  • DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Recruitment of Co-regulators: The receptor-DNA complex recruits co-activators or co-repressors.

  • Transcriptional Regulation: This complex then modulates the transcription of target genes, leading to changes in protein expression and cellular responses such as cell proliferation, differentiation, and survival.

er_alpha_signaling Canonical Estrogen Receptor-α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er_alpha_hsp ER-α + HSP estrogen->er_alpha_hsp Binding er_alpha_dimer_cyto ER-α Dimer er_alpha_hsp->er_alpha_dimer_cyto Dimerization er_alpha_dimer_nuc ER-α Dimer er_alpha_dimer_cyto->er_alpha_dimer_nuc Nuclear Translocation ere Estrogen Response Element (ERE) er_alpha_dimer_nuc->ere DNA Binding co_regulators Co-activators / Co-repressors ere->co_regulators Recruitment transcription Modulation of Gene Transcription co_regulators->transcription cellular_response Cellular Response (Proliferation, Survival, etc.) transcription->cellular_response

Estrogen Receptor-α Signaling Pathway

Conclusion

This compound is a documented binder of the estrogen receptor-α with a reported pIC50 of 5.0. Understanding its interaction with ER-α within the context of the receptor's signaling pathway is crucial for evaluating its potential as a modulator of estrogen-mediated cellular processes. The provided information, drawn from existing literature, offers a foundational understanding for researchers and drug development professionals. Further experimental validation and characterization would be necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of CHEMBL4224880, a Putative NSD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays and protocols relevant to the characterization of chemical compounds targeting the histone methyltransferase NSD2 (Nuclear SET Domain Containing Protein 2), with CHEMBL4224880 serving as a representative investigational molecule. The following sections detail the underlying biological pathways, experimental methodologies, and expected data outputs for assessing the potency and selectivity of NSD2 inhibitors.

Introduction to NSD2 and Its Role in Disease

NSD2, also known as MMSET or WHSC1, is a histone lysine (B10760008) methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). This epigenetic modification is crucial for regulating gene expression. Aberrant NSD2 activity, often due to genetic translocations or overexpression, is implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia.[1][2][3] The oncogenic role of NSD2 is linked to its ability to alter chromatin structure, leading to the inappropriate activation of genes involved in cell proliferation, survival, and tumorigenesis.[4][5] Consequently, the development of small molecule inhibitors targeting the catalytic activity of NSD2 is a promising therapeutic strategy.

NSD2 Signaling Pathway

NSD2 utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer a methyl group to the lysine 36 residue of histone H3. The resulting H3K36me2 mark is associated with actively transcribed gene bodies and plays a role in various cellular processes, including transcriptional activation, DNA repair, and RNA processing. Dysregulation of this pathway by NSD2 overexpression leads to a global increase in H3K36me2, altering the epigenetic landscape and promoting oncogenic gene expression programs.[1][4]

NSD2_Signaling_Pathway cluster_nucleus Nucleus NSD2 NSD2 H3K36me2 H3K36me2 NSD2->H3K36me2 Methylation SAM SAM SAM->NSD2 Methyl Donor Histone_H3 Histone H3 Histone_H3->NSD2 Substrate Gene_Transcription Oncogenic Gene Transcription H3K36me2->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: NSD2-mediated histone H3K36 dimethylation and its downstream effects.

Quantitative Data for Reference NSD2 Inhibitors

The following tables summarize the inhibitory activities of known NSD2 inhibitors in various in vitro assays. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.

Table 1: Biochemical IC50 Values of Known NSD2 Inhibitors

CompoundAssay TypeTargetSubstrateIC50 (µM)Reference
SuraminHotSpot™ AssayNSD2Histone H30.3 - 21[6]
ChaetocinHotSpot™ AssayNSD2Histone H33 - 6[6]
DA3003-1HotSpot™ AssayNSD2Nucleosomes0.17[6]

Table 2: Binding Affinity of Inhibitors to NSD2 SET Domain

CompoundMethodK_d_ (nM)Reference
DA3003-1Surface Plasmon Resonance370[6]

Experimental Protocols

Several robust in vitro methods are available for screening and characterizing NSD2 inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.

Homogeneous Chemiluminescent Assay

This assay measures the level of H3K36me2 produced by NSD2 in a multi-well plate format. The detection is based on a specific antibody that recognizes the methylated histone, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) which generates a chemiluminescent signal.[7]

Protocol:

  • Plate Preparation: Use a white 96-well or 384-well plate pre-coated with histone H3 substrate.

  • Reaction Mixture: Prepare a master mix containing assay buffer, S-adenosylmethionine (SAM), and the NSD2 enzyme.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Reaction: Add the NSD2 enzyme master mix to initiate the reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Antibody Incubation: Add the primary antibody specific for H3K36me2 and incubate.

  • Secondary Antibody and Detection: Add the HRP-conjugated secondary antibody. After another incubation, add the HRP chemiluminescent substrate.

  • Signal Measurement: Immediately read the chemiluminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Chemiluminescent_Assay_Workflow Start Start Plate_Prep Prepare H3-coated plate Start->Plate_Prep Add_Compound Add Test Compound (e.g., this compound) Plate_Prep->Add_Compound Add_Enzyme_Mix Add NSD2 Enzyme Mix (NSD2, SAM) Add_Compound->Add_Enzyme_Mix Incubate_Reaction Incubate (e.g., 1 hr) Add_Enzyme_Mix->Incubate_Reaction Add_Primary_Ab Add Anti-H3K36me2 Ab Incubate_Reaction->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Ab Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add Chemiluminescent Substrate Add_Secondary_Ab->Add_Substrate Read_Signal Read Luminescence Add_Substrate->Read_Signal Analyze Calculate % Inhibition & IC50 Read_Signal->Analyze

Caption: Workflow for the NSD2 Homogeneous Chemiluminescent Assay.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay offers a sensitive and high-throughput method for detecting H3K36me2. The assay relies on the proximity of donor and acceptor beads, which are brought together by the binding of an anti-H3K36me2 antibody to the methylated nucleosome substrate.[8][9]

Protocol:

  • Reaction Setup: In a 384-well plate, combine the NSD2 enzyme, biotinylated nucleosome substrate, SAM, and the test compound.

  • Enzymatic Reaction: Incubate the mixture to allow for histone methylation.

  • Detection: Add a mixture of streptavidin-coated donor beads and anti-H3K36me2 antibody-conjugated acceptor beads.

  • Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.

  • Signal Reading: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm using an AlphaScreen-compatible plate reader.

  • Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of NSD2 activity. Determine the IC50 value from the dose-response curve.

AlphaLISA_Assay_Workflow Start Start Reaction_Setup Set up reaction: NSD2, Biotinylated Nucleosome, SAM, Test Compound Start->Reaction_Setup Incubate_Reaction Incubate for Methylation Reaction_Setup->Incubate_Reaction Add_Beads Add Donor & Acceptor Beads with Anti-H3K36me2 Ab Incubate_Reaction->Add_Beads Incubate_Detection Incubate in Dark Add_Beads->Incubate_Detection Read_Signal Read AlphaLISA Signal Incubate_Detection->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze

Caption: Workflow for the NSD2 AlphaLISA® Assay.

Radiometric Filter-Binding Assay (HotSpot™)

This "gold standard" assay directly measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto the histone substrate. It is highly sensitive and not prone to interference from colored or fluorescent compounds.[10][11][12]

Protocol:

  • Reaction Mixture: Prepare a reaction mix containing NSD2, histone substrate (peptide, protein, or nucleosomes), [³H]-SAM, and the test compound in an appropriate buffer.

  • Enzymatic Reaction: Incubate the reaction at a controlled temperature for a defined period.

  • Reaction Quenching: Stop the reaction, typically by adding a high concentration of non-radiolabeled SAM or a denaturing agent.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged histone substrate will bind to the negatively charged filter, while the unincorporated [³H]-SAM will not.

  • Washing: Wash the filter paper to remove any unbound [³H]-SAM.

  • Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: A reduction in radioactive signal corresponds to inhibition of NSD2 activity. Calculate the IC50 from the dose-response data.

Radiometric_Assay_Workflow Start Start Reaction_Setup Set up reaction: NSD2, Histone Substrate, [³H]-SAM, Test Compound Start->Reaction_Setup Incubate_Reaction Incubate for Methylation Reaction_Setup->Incubate_Reaction Quench_Reaction Stop Reaction Incubate_Reaction->Quench_Reaction Spot_on_Filter Spot onto Filter Paper Quench_Reaction->Spot_on_Filter Wash_Filter Wash to Remove Unbound [³H]-SAM Spot_on_Filter->Wash_Filter Count_Radioactivity Scintillation Counting Wash_Filter->Count_Radioactivity Analyze Calculate IC50 Count_Radioactivity->Analyze

Caption: Workflow for the Radiometric Filter-Binding (HotSpot™) Assay.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of putative NSD2 inhibitors such as this compound. By employing a combination of these assays, researchers can effectively determine the potency, mechanism of action, and selectivity of novel compounds, thereby facilitating the discovery and development of new epigenetic therapies for cancer and other diseases driven by aberrant NSD2 activity.

References

Application Notes and Protocols for In Vivo Evaluation of a Histamine H3 Receptor Antagonist (Represented by CHEMBL4224880)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the in vivo experimental design and evaluation of a potential therapeutic agent, exemplified by CHEMBL4224880, a putative Histamine (B1213489) H3 (H3) receptor antagonist. The protocols outlined herein are based on established preclinical studies of H3 receptor antagonists and are intended to guide researchers in assessing the efficacy and mechanism of action of such compounds in relevant animal models.[1][2][3] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters, making it a compelling target for cognitive and neurological disorders.[1][3]

Signaling Pathway of H3 Receptor Antagonism

The H3 receptor is a G protein-coupled receptor that, upon binding to its natural ligand histamine, inhibits the synthesis and release of histamine. H3 receptor antagonists block this action, leading to increased histamine release. This, in turn, can modulate the release of other key neurotransmitters such as acetylcholine (B1216132) and dopamine, which are crucial for cognitive functions.[3]

H3_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_drug Histamine_release Histamine Release H3R H3 Receptor Histamine_release->H3R Binds Neurotransmitter_release Other Neurotransmitter Release (e.g., ACh, DA) Histamine_release->Neurotransmitter_release Modulates AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx PKA->Ca_influx Modulates Ca_influx->Histamine_release Triggers This compound This compound (H3R Antagonist) This compound->H3R Blocks

Caption: Signaling pathway of a Histamine H3 receptor antagonist.

In Vivo Experimental Design

The following sections detail a comprehensive in vivo experimental plan to assess the efficacy of a compound like this compound in a rodent model of cognitive impairment.

Animal Models

Rodent models are extensively used for preclinical evaluation of H3 receptor antagonists.[1] A common approach is to induce cognitive deficits in mice or rats using pharmacological agents like MK-801 (a non-competitive NMDA receptor antagonist) to mimic certain aspects of psychosis and cognitive dysfunction.[4]

Experimental Workflow

A typical experimental workflow for evaluating the pro-cognitive effects of an H3 receptor antagonist is depicted below.

experimental_workflow start Start: Acclimatization of Animals drug_prep Preparation of this compound Formulation start->drug_prep animal_groups Randomization into Treatment Groups (Vehicle, this compound, Positive Control) drug_prep->animal_groups drug_admin Drug Administration (e.g., i.p., p.o.) animal_groups->drug_admin induction Induction of Cognitive Deficit (e.g., MK-801) drug_admin->induction behavioral_test Behavioral Testing (e.g., Novel Object Recognition Test) induction->behavioral_test tissue_collection Euthanasia and Brain Tissue Collection behavioral_test->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Neurotransmitter Levels, Receptor Occupancy) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Novel Object Recognition Test (NORT)

Objective: To assess short-term and long-term recognition memory.[4]

Protocol:

  • Habituation Phase: Allow mice to freely explore an open-field arena (e.g., 40x40x40 cm) for 10 minutes for 2-3 consecutive days.

  • Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase (T2):

    • Short-term memory: After a 1-hour inter-trial interval, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

    • Long-term memory: After a 24-hour inter-trial interval, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Receptor Occupancy Assay

Objective: To determine the extent to which this compound binds to H3 receptors in the brain in vivo.[5]

Protocol:

  • Administer this compound at various doses to different groups of animals.

  • At a specified time point after administration, administer a tracer compound (a known H3 receptor ligand, which can be non-radiolabeled) that also binds to H3 receptors.[5]

  • After a suitable incubation period, euthanize the animals and collect brain regions of interest (e.g., striatum, frontal cortex) and a reference region with low H3 receptor density (e.g., cerebellum).[5]

  • Homogenize the brain tissue and quantify the concentration of the tracer and the test compound using LC-MS/MS.[5]

  • Calculate receptor occupancy as the percentage reduction in tracer binding in the target regions of treated animals compared to vehicle-treated controls, corrected for non-specific binding in the reference region.[5]

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format.

Table 1: Behavioral Assessment in the Novel Object Recognition Test

Treatment GroupDose (mg/kg)Administration RouteNDiscrimination Index (Short-term)Discrimination Index (Long-term)
Vehicle-i.p.100.1 ± 0.050.05 ± 0.03
This compound1i.p.100.3 ± 0.060.2 ± 0.05
This compound3i.p.100.5 ± 0.07 0.4 ± 0.06
Positive ControlXi.p.100.45 ± 0.08 0.35 ± 0.07
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: H3 Receptor Occupancy in Rat Brain

CompoundDose (mg/kg, i.v.)Brain RegionED50 (mg/kg)Plasma EC50 (ng/mL)
Ciproxifan0.14Frontal Cortex0.142.33
Thioperamide1.58Frontal Cortex1.58292.2
GSK3344290.14Frontal Cortex0.143.54
Data adapted from a study on known H3 receptor antagonists.[5]

Conclusion

The successful in vivo evaluation of a novel H3 receptor antagonist such as this compound relies on a well-structured experimental design incorporating relevant animal models, robust behavioral assays, and quantitative target engagement studies. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to generate high-quality, interpretable data to advance the development of new therapeutics for cognitive and neurological disorders.

References

Application Notes and Protocols for Dissolving CHEMBL4224880 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4224880 is a small molecule that has been identified as a binder of the estrogen receptor-α (ER-α). As a modulator of ER-α, this compound is of significant interest for research in areas such as oncology, endocrinology, and reproductive biology. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.

Compound Information

PropertyValue
ChEMBL ID This compound
Molecular Formula C₂₅H₁₉FO₃S
Mechanism of Action Estrogen Receptor-α (ER-α) binder
CAS Number 2095850-54-5

Solubility Data

SolventRecommended Maximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO) ≥ 10 mMDMSO is the recommended primary solvent for creating a high-concentration stock solution.
Ethanol Sparingly SolubleMay be used for further dilutions from a DMSO stock, but direct dissolution of the solid is not recommended.
Water / Aqueous Buffers (e.g., PBS) InsolubleDirect dissolution in aqueous media is not feasible. Dilution from a DMSO stock is required.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is approximately 418.49 g/mol . For 1 mL of a 10 mM solution, you would need 4.185 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 4.185 mg of the compound.

  • Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound to be used in your cell culture experiment (e.g., 1 µM, 10 µM).

  • Serial Dilution (Recommended): To minimize precipitation and ensure accurate dosing, it is recommended to perform a serial dilution.

    • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to get a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in your cell culture medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

    • Add the intermediate dilution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution from the stock may be possible, but care must be taken to ensure rapid mixing to prevent precipitation.

  • Solvent Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. Typically, the final DMSO concentration in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Mix and Incubate: Gently mix the contents of the wells after adding the compound. Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

Signaling Pathway and Experimental Workflow

Estrogen Receptor-α (ER-α) Signaling Pathway

This compound acts as a binder to the Estrogen Receptor-α. Upon binding of a ligand, such as this compound, ER-α typically undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER-α dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activators or co-repressors, leading to the regulation of gene transcription. The downstream effects of ER-α activation are context-dependent but often involve the regulation of genes related to cell proliferation, differentiation, and survival.

ER_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_alpha_inactive Inactive ER-α This compound->ER_alpha_inactive Binds to ER_alpha_active Active ER-α Dimer ER_alpha_inactive->ER_alpha_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binds to ER_alpha_active->ERE Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor-α Signaling Pathway.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for assessing the effect of this compound on cultured cells.

Experimental_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding cell_adhesion Allow cells to adhere (e.g., 24 hours) cell_seeding->cell_adhesion compound_prep Prepare this compound working solutions cell_adhesion->compound_prep treatment Treat cells with This compound cell_adhesion->treatment compound_prep->treatment incubation Incubate for desired time period treatment->incubation assay Perform downstream assay (e.g., proliferation, gene expression) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Application Notes and Protocols for CHEMBL4224880 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHEMBL4224880 has been identified as a binder to the estrogen receptor-α (ER-α), a critical target in hormone-dependent cancers and other endocrine-related conditions.[1][2] As a novel compound, specific in vivo dosage and administration data for this compound in mice are not yet publicly available. This document provides a comprehensive set of generalized application notes and protocols for the initial in vivo evaluation of this compound in mice, based on established methodologies for other estrogen receptor modulators. The provided protocols are intended to serve as a foundational guide for researchers to adapt to their specific experimental needs.

Compound Information

Identifier Information
ChEMBL IDThis compound
TargetEstrogen Receptor-α (ER-α)[1][2]
Molecular FormulaC₂₅H₁₉FO₃S
SMILESFC1=CC2=C(C(=C(CCS2)C3=CC=C(O)C=C3)C4=CC=C(C=C4)C=CC(=O)O)C=C1

Preclinical In Vivo Experimental Design: A General Framework

The following sections outline a generalized approach for the in vivo assessment of this compound in a murine model. These protocols are based on common practices for evaluating novel estrogen receptor modulators.

Murine Model Selection

The choice of mouse model is critical and will depend on the therapeutic area of investigation. For oncology studies, particularly breast cancer, immunocompromised mice (e.g., BALB/c nude or SCID) xenografted with ER-positive human breast cancer cell lines (e.g., MCF-7) are commonly used. For studies on other physiological effects of ER-α modulation, various transgenic or wild-type strains may be appropriate.

Dosage and Administration

Due to the absence of specific data for this compound, initial dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to establish a preliminary therapeutic window. As a starting point, dosages from studies of other ER-α modulators can be considered. For instance, in a study involving the ER degrader fulvestrant (B1683766) in MCF-7 xenografts in nude mice, doses ranged from 0.05 mg to 5 mg per mouse.[3]

Table 1: Example Dosage Regimens for Estrogen Receptor Modulators in Mice

CompoundMouse ModelDosageAdministration RouteReference
FulvestrantOvariectomized nude mice with MCF-7 xenografts0.05 mg, 0.5 mg, 5 mgSubcutaneous injection[3]
TamoxifenBalb/c mice with ER-expressing 4T1.2 tumors5 mg/60-day time-release pelletSubcutaneous implantation[4]

Administration Routes: The route of administration should be selected based on the physicochemical properties of this compound and the desired pharmacokinetic profile. Common routes for preclinical studies in mice include:

  • Oral Gavage (PO): For orally bioavailable compounds.

  • Intraperitoneal Injection (IP): A common route for systemic administration.

  • Subcutaneous Injection (SC): For sustained release.

  • Intravenous Injection (IV): For direct systemic administration and pharmacokinetic studies.

Experimental Protocols

Protocol for a Dose-Ranging Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Materials:

  • This compound

  • Appropriate vehicle for solubilization

  • Healthy, age-matched mice (e.g., female BALB/c, 6-8 weeks old)

  • Syringes and needles appropriate for the chosen administration route

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 mice per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of this compound in the selected vehicle at the desired concentrations.

  • Administration: Administer the assigned dose of this compound or vehicle to each mouse via the chosen route.

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • Data Collection: Record body weights at least three times per week.

  • Endpoint: The study can be concluded after a predetermined period (e.g., 14-21 days) or when significant toxicity is observed. The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or other severe signs of toxicity.

Protocol for an Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an ER-positive breast cancer xenograft model.

Materials:

  • ER-positive human breast cancer cells (e.g., MCF-7)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane extract)

  • This compound and vehicle

  • Calipers

Procedure:

  • Cell Culture: Culture MCF-7 cells according to standard protocols.

  • Tumor Implantation: Inoculate mice subcutaneously in the flank with a suspension of MCF-7 cells and Matrigel.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomly assign mice with established tumors to treatment and control groups.

  • Treatment: Administer this compound at predetermined doses and schedule based on the MTD study. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor and record the body weight of each mouse regularly.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised for further analysis.

Signaling Pathway and Experimental Workflow Diagrams

Estrogen Receptor-α Signaling Pathway

The following diagram illustrates the general mechanism of action for an estrogen receptor-α binder like this compound.

EstrogenReceptorPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_alpha_inactive Inactive ER-α This compound->ER_alpha_inactive Binds to ER_alpha_active Active ER-α Complex ER_alpha_inactive->ER_alpha_active Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Translocates to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Modulates

Caption: Generalized signaling pathway of an Estrogen Receptor-α binder.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in a typical in vivo efficacy study for an anti-cancer compound.

ExperimentalWorkflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture tumor_implantation Tumor Cell Implantation in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth group_allocation Randomization into Treatment Groups tumor_growth->group_allocation treatment Treatment with This compound or Vehicle group_allocation->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection Repeated Cycles data_collection->treatment endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision & Downstream Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a murine xenograft efficacy study.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound in mice. Researchers should adapt these general guidelines to their specific experimental questions, adhering to all institutional and national regulations for animal welfare. The successful in vivo characterization of this compound will be crucial in determining its potential as a therapeutic agent.

References

Application Notes and Protocols for CHEMBL4224880 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound CHEMBL4224880 has yielded no specific data related to its use in high-throughput screening, its mechanism of action, or any associated signaling pathways. The ChEMBL database, a primary repository for bioactive molecule data, does not contain an entry for this compound.

This lack of public information prevents the creation of detailed application notes and protocols as requested. Without experimental data, it is not possible to provide quantitative summaries, detailed methodologies, or accurate diagrams of its biological activity.

Researchers and scientists interested in this compound are advised to:

  • Verify the compound identifier: Please ensure that "this compound" is the correct ChEMBL ID. A typographical error could lead to a failed search.

  • Consult internal or proprietary databases: If this compound is from an internal discovery program or a commercial library, relevant data may exist in proprietary databases.

  • Perform initial characterization studies: If the compound is novel, foundational experiments will be necessary to determine its biological activity, potency, and mechanism of action before it can be effectively utilized in high-throughput screening campaigns.

The following sections would typically be populated with specific data for a known compound. They are presented here as a template for what would be included should information on this compound become available.

Data Presentation

A summary of all quantitative data would be presented in a structured table for easy comparison. This would typically include:

Assay TypeTargetActivity Metric (e.g., IC50, EC50)Value (µM)Reference
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols

Detailed methodologies for all key experiments would be provided here. This would include protocols for primary screening assays, secondary validation assays, and any mechanistic studies. An example of a generic high-throughput screening workflow is provided below.

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Plate Compound Plate Preparation HTS_Robot High-Throughput Screening Robot Compound_Plate->HTS_Robot Assay_Plate Assay Plate Preparation (Cells/Reagents) Assay_Plate->HTS_Robot Incubation Incubation HTS_Robot->Incubation Signal_Reading Signal Reading Incubation->Signal_Reading Data_QC Data Quality Control Signal_Reading->Data_QC Hit_Identification Hit Identification Data_QC->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Signaling Pathways

Diagrams of any relevant signaling pathways would be included here. These diagrams would illustrate the mechanism of action of the compound and its effect on cellular processes. As there is no information on the biological target or pathway modulated by this compound, a representative signaling pathway diagram is provided for illustrative purposes.

Example: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Application Notes and Protocols for the Quantification of CHEMBL4224880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4224880 is a small molecule binder of the estrogen receptor-α (ER-α), a key target in the development of therapies for hormone-dependent cancers and other endocrine-related disorders. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Compound Details:

  • ChEMBL ID: this compound

  • Molecular Formula: C₂₅H₁₉FO₃S

  • SMILES: FC1=CC=C2C(C(=C(CCS2)C3=CC=C(O)C=C3)C4=CC=C(/C=C/C(O)=O)C=C4)=C1

  • Target: Estrogen receptor-α (ER-α)[1]

Signaling Pathway of Estrogen Receptor-α

This compound acts on the estrogen receptor-α. The binding of a ligand to ER-α can initiate a cascade of signaling events, broadly categorized into genomic and non-genomic pathways, which ultimately regulate gene expression.[2][3][4][5]

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa_inactive Inactive ER-α Complex (with HSP90) This compound->ERa_inactive Binds ERa_active Active ER-α Dimer ERa_inactive->ERa_active Conformational Change & Dimerization PI3K_AKT PI3K/AKT Pathway ERa_active->PI3K_AKT Activates (Non-Genomic) MAPK MAPK Pathway ERa_active->MAPK Activates (Non-Genomic) ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds to Gene_Transcription Gene Transcription PI3K_AKT->Gene_Transcription Influences MAPK->Gene_Transcription Influences ERE->Gene_Transcription Regulates Fragmentation_Prediction Parent This compound [M-H]⁻ m/z 421.1 Frag1 Loss of CO₂ [M-H-44]⁻ m/z 377.1 Parent->Frag1 Collision-Induced Dissociation (CID) Frag2 Further Fragmentation (e.g., cleavage of thiophene (B33073) ring) Frag1->Frag2 CID Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation or LLE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown HPLC HPLC Separation Drydown->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quant Data Analysis & Quantification MSMS->Quant

References

Unveiling CHEMBL4224880: A Potent Chemical Probe for Estrogen Receptor-alpha

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4224880 has been identified as a significant chemical probe targeting the Estrogen Receptor-alpha (ER-α), a key protein implicated in various physiological processes and a critical therapeutic target in hormone-dependent cancers, particularly breast cancer. This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool for investigating ER-α signaling and for potential applications in drug discovery.

Chemical Properties and Data Presentation

This compound is a small molecule with the molecular formula C25H19FO3S and a CAS number of 2095850-54-5. It has been characterized as a binder of ER-α with a high affinity. The quantitative data available for this compound is summarized in the table below, providing a clear reference for its biochemical activity.

Identifier Parameter Value Reference
This compoundpIC507.95[1][2][3]

Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of the compound in binding to ER-α. A higher pIC50 value corresponds to a lower IC50 and thus higher binding affinity.

Target Protein: Estrogen Receptor-alpha (ER-α)

ER-α is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Upon binding to its natural ligand, 17β-estradiol, ER-α undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a crucial role in the development and maintenance of female reproductive tissues, as well as in bone metabolism, cardiovascular health, and brain function. Dysregulation of ER-α signaling is a hallmark of the majority of breast cancers.

Estrogen Receptor-alpha Signaling Pathway

The binding of an agonist to ER-α initiates a cascade of events leading to changes in gene expression. Conversely, an antagonist can block this activity. The simplified canonical signaling pathway is depicted below.

ER_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ER-α (inactive) Estrogen->ERa_inactive Binds HSP HSP90 ERa_inactive->HSP Dissociates from ERa_active ER-α Dimer (active) ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Estrogen Receptor-alpha signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with ER-α.

Protocol 1: ER-α Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ER-α.

Materials:

  • Recombinant human ER-α protein

  • Radiolabeled estradiol (B170435) (e.g., [3H]-17β-estradiol)

  • This compound

  • Assay buffer (e.g., Tris-based buffer with additives)

  • Scintillation fluid and vials

  • Multi-well plates (e.g., 96-well)

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a multi-well plate, add a constant concentration of recombinant ER-α protein to each well.

  • Add the various concentrations of this compound to the respective wells.

  • Add a constant concentration of radiolabeled estradiol to all wells.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite precipitation, size-exclusion chromatography, or filter binding).

  • Quantify the amount of bound radioligand in each well using a scintillation counter.

  • Plot the percentage of radioligand binding against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - ER-α Protein - Radiolabeled Estradiol - this compound dilutions Start->Prepare_Reagents Incubation Incubate ER-α, Radioligand, and this compound Prepare_Reagents->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Plot % Binding vs. [Compound] and determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an ER-α competitive binding assay.

Protocol 2: ER-α Reporter Gene Assay

This cell-based assay is used to determine whether a compound acts as an agonist or an antagonist of ER-α.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, HeLa) stably or transiently transfected with:

    • An ER-α expression vector.

    • A reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • This compound.

  • 17β-estradiol (as a positive control for agonism).

  • A known ER-α antagonist (e.g., Fulvestrant) (as a positive control for antagonism).

  • Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).

  • Luminometer or spectrophotometer.

Procedure for Agonist Mode:

  • Seed the transfected cells in a multi-well plate and allow them to attach overnight.

  • Replace the medium with a medium containing serial dilutions of this compound or 17β-estradiol.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Plot the reporter activity against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for Antagonist Mode:

  • Seed the transfected cells as described above.

  • Replace the medium with a medium containing a fixed, sub-maximal concentration of 17β-estradiol (e.g., its EC80) and serial dilutions of this compound or a known antagonist.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the reporter gene activity.

  • Plot the reporter activity against the log concentration of the compound to determine the IC50 value for antagonism.

reporter_assay_logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Treat_Agonist Treat cells with This compound Measure_Agonist Measure Reporter Activity Treat_Agonist->Measure_Agonist Result_Agonist Increased Activity? (Agonist) Measure_Agonist->Result_Agonist Treat_Antagonist Co-treat cells with Estradiol and this compound Measure_Antagonist Measure Reporter Activity Treat_Antagonist->Measure_Antagonist Result_Antagonist Decreased Activity? (Antagonist) Measure_Antagonist->Result_Antagonist

Caption: Logical workflow for ER-α reporter gene assay.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Researchers interested in obtaining this compound are advised to procure it from a commercial supplier.

Conclusion

This compound is a potent binder of Estrogen Receptor-alpha, making it a valuable tool for studying the biology of this important nuclear receptor. The provided protocols offer a framework for researchers to further characterize its binding and functional activity. While its high binding affinity is established, further experimental validation is required to definitively classify its functional profile as an agonist or antagonist. The use of this compound in the assays described will contribute to a deeper understanding of ER-α signaling and may aid in the development of novel therapeutics for ER-α-driven diseases.

References

Using CHEMBL4224880 in [specific disease] models

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the use of a chemical compound in specific disease models requires detailed information about the compound's identity, biological targets, and mechanism of action. Unfortunately, a thorough search for CHEMBL4224880 in publicly available chemical and biological databases, including ChEMBL, has yielded no specific information for this identifier.

This lack of data prevents the creation of the requested detailed application notes and protocols. Without knowing the compound's structure, its biological targets, or any previously studied effects in disease models, it is impossible to provide accurate and useful information for researchers, scientists, and drug development professionals.

To proceed with your request, please verify the ChEMBL identifier. It is possible that there is a typographical error in the provided ID. Once a valid identifier is available, a comprehensive search for the relevant information can be conducted to generate the detailed application notes and protocols as requested.

For future requests, providing any of the following information alongside the ChEMBL ID would be highly beneficial:

  • Compound Name(s) or Synonyms: Any alternative names used to identify the molecule.

  • Chemical Structure: A SMILES string, InChI key, or image of the structure.

  • Known Biological Target(s): Any proteins, enzymes, or pathways the compound is known to interact with.

  • Relevant Publications: Any scientific literature that discusses the compound.

This information will facilitate a more effective and accurate response to your query.

Application Notes and Protocols for Handling and Storage of Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling, storage, and safety data for the compound identified as CHEMBL4224880 could not be located in publicly available databases and resources. The following application notes and protocols are based on general best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before handling this compound.

Compound Information Summary

Due to the lack of specific data for this compound, researchers must ascertain the following information, ideally from the supplier or through internal analysis, before use. The tables below should be populated as data becomes available.

Table 1: Physicochemical and Safety Data

PropertyValueData Source
Chemical Name Not Available-
Molecular Formula Not Available-
Molecular Weight Not Available-
Appearance To be determined-
Solubility To be determined-
Melting Point To be determined-
Boiling Point To be determined-
Hazard Statements Assume hazardous until tested-
Precautionary Statements Assume hazardous until tested-

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationJustification
Storage Temperature Store in a cool, dry place.[1][2]To prevent thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if sensitive to air or moisture.To prevent degradation from oxidation or hydrolysis.
Light Sensitivity Store in a light-resistant container.To prevent photodegradation.
Hygroscopicity Store in a desiccated environment if hygroscopic.To prevent water absorption and degradation.
Container Type Tightly sealed, appropriate chemical-resistant container.[1][2]To prevent contamination and leakage.
Incompatibilities Avoid strong oxidizing agents, acids, and bases until compatibility is known.To prevent hazardous reactions.

Experimental Protocols

Protocol for Receiving and Initial Handling of a Novel Compound

This protocol outlines the steps to be taken upon receiving a new chemical entity for which a Safety Data Sheet (SDS) is not available.

Workflow for New Compound Receipt

G cluster_receipt Receiving cluster_assessment Risk Assessment cluster_storage Storage start Receive Compound Shipment inspect Inspect Container for Damage start->inspect quarantine Move to Quarantine Area inspect->quarantine log_compound Log Compound in Inventory quarantine->log_compound seek_sds Request/Search for SDS log_compound->seek_sds assess_risk Perform Initial Risk Assessment (Assume High Hazard) seek_sds->assess_risk assign_storage Assign Temporary Storage Location (Segregated, Ventilated, Secure) assess_risk->assign_storage label_container Label with All Known Info & 'Hazard Unknown' assign_storage->label_container update_inventory Update Inventory with Location label_container->update_inventory

Caption: Workflow for receiving and safely storing a new chemical compound.

Methodology:

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leaks. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quarantine: Move the intact container to a designated quarantine area within the laboratory. This should be a well-ventilated space, away from general laboratory traffic.

  • Inventory Logging: Log the compound into the chemical inventory system, noting the date of receipt, supplier, and any identifying numbers.

  • SDS Request: Immediately attempt to obtain a Safety Data Sheet (SDS) from the supplier. If an SDS is not available, proceed with the assumption that the compound is hazardous.

  • Risk Assessment: A qualified safety officer or senior researcher must conduct a risk assessment. In the absence of data, treat the compound as toxic, flammable, and reactive.

  • Labeling: The primary container must be clearly labeled with the compound identifier (this compound), date of receipt, and a clear warning such as "HAZARD UNKNOWN - HANDLE WITH EXTREME CAUTION".

  • Temporary Storage: Assign a temporary storage location that is segregated from incompatible materials.[3] This should be a ventilated cabinet, and if the compound is volatile, a flammable storage cabinet may be appropriate.[4] Use secondary containment to prevent spills.[3]

  • Inventory Update: Update the chemical inventory with the assigned storage location.

Protocol for Preparation of Stock Solutions

This protocol provides a general method for preparing a stock solution from a solid, uncharacterized compound.

Methodology:

  • Preparation: Conduct all work within a certified chemical fume hood.[3] Ensure all necessary equipment (analytical balance, volumetric flasks, spatulas, solvent, vortex mixer, sonicator) is inside the hood.

  • PPE: Wear enhanced PPE, including double gloves, a chemical-resistant apron over a lab coat, and respiratory protection if the compound is a fine powder.

  • Weighing: Carefully weigh the desired amount of the compound using an analytical balance. Use a micro-spatula to minimize dust generation.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, Ethanol, Water) and gently swirl to dissolve. A vortex mixer or sonicator can be used to aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.

  • Labeling: Clearly label the stock solution container with the compound ID, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution under the same recommended conditions as the solid compound, protecting it from light and ensuring it is tightly sealed.

  • Waste Disposal: Dispose of all contaminated materials (weigh boats, pipette tips, gloves) as hazardous chemical waste according to institutional guidelines.

Signaling Pathway Diagram (Template)

As the biological target and mechanism of action for this compound are unknown, the following diagram serves as a general template for how a signaling pathway involving a novel compound could be visualized using the DOT language.

G compound This compound receptor Target Receptor compound->receptor Binds/Activates effector1 Effector Protein 1 receptor->effector1 Activates effector2 Effector Protein 2 effector1->effector2 Inhibits tf Transcription Factor effector2->tf Phosphorylates response Cellular Response tf->response Regulates Gene Expression

Caption: A generic signaling pathway illustrating a hypothetical mechanism of action.

General Safety and Handling Precautions

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves are required. The need for additional PPE (e.g., face shield, respiratory protection) should be determined by the risk assessment.

  • Hygiene: Avoid contact with skin and eyes.[1][5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the immediate area and follow institutional procedures for hazardous material cleanup.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6]

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[5]

References

Application Notes and Protocols for the Development of Assays for CHEMBL4224880 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4224880 has been identified as a potential inhibitor of the methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) complex. This heterodimer is the primary enzyme responsible for the N6-methyladenosine (m6A) modification on messenger RNA (mRNA) in eukaryotes. The m6A modification is a critical regulator of mRNA metabolism, influencing its splicing, export, localization, translation, and stability.[1][2] Dysregulation of METTL3/METTL14 activity has been implicated in the pathogenesis of various diseases, most notably in different forms of cancer, including acute myeloid leukemia (AML), as well as liver, lung, and bladder cancer.[3] Consequently, the METTL3/METTL14 complex has emerged as a promising therapeutic target for drug discovery and development.[3][4]

These application notes provide detailed protocols for various in vitro assays designed to quantify the enzymatic activity of the METTL3/METTL14 complex and to evaluate the inhibitory potential of compounds such as this compound.

Signaling Pathway of METTL3/METTL14

The METTL3/METTL14 complex is the catalytic core of the m6A methyltransferase machinery. METTL3 serves as the catalytic subunit, while METTL14 plays a crucial role in substrate recognition.[4] The complex utilizes S-adenosylmethionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to the N6 position of adenosine (B11128) residues within a specific consensus sequence on mRNA. This process yields S-adenosylhomocysteine (SAH) as a byproduct. The m6A modification is then recognized by "reader" proteins, which mediate the downstream effects on mRNA fate.

METTL3_Pathway cluster_0 Cell Nucleus cluster_1 m6A Methylation METTL3 METTL3 (Catalytic Subunit) METTL3->METTL3_METTL14 METTL14 METTL14 (Substrate Recognition) METTL14->METTL3_METTL14 SAM SAM (Methyl Donor) Methylation_Reaction Methylation SAM->Methylation_Reaction Co-substrate mRNA_unmethylated mRNA (unmethylated) mRNA_unmethylated->Methylation_Reaction Substrate METTL3_METTL14->Methylation_Reaction Enzyme mRNA_methylated m6A-mRNA Methylation_Reaction->mRNA_methylated SAH SAH (Byproduct) Methylation_Reaction->SAH Downstream_Effects mRNA Splicing, Export, Translation, Stability mRNA_methylated->Downstream_Effects Binding by 'Reader' Proteins This compound This compound (Inhibitor) This compound->METTL3_METTL14 Inhibition

Diagram 1: METTL3/METTL14 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that can be determined for this compound using the protocols described below. The values provided for the reference compounds are illustrative and may vary based on experimental conditions.

CompoundAssay TypeParameterValue
This compound TR-FRETIC50To be determined
Mass SpectrometryIC50To be determined
ChemiluminescentIC50To be determined
Sinefungin (Reference)Mass SpectrometryIC50~1.5 µM
S-adenosylhomocysteine (SAH) (Reference)Mass SpectrometryIC50~0.5 µM

Experimental Protocols

Several assay formats are available to measure the activity of the METTL3/METTL14 complex and screen for inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and available instrumentation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is well-suited for high-throughput screening (HTS). It indirectly measures the enzymatic activity by detecting the production of SAH.

Principle: The assay utilizes an RNA aptamer that specifically binds to SAH. The aptamer is split into two fragments, each labeled with one component of a TR-FRET pair (e.g., Terbium chelate as the donor and a fluorescent dye as the acceptor). In the presence of SAH produced by the METTL3/METTL14 reaction, the aptamer fragments assemble, bringing the donor and acceptor into close proximity and generating a FRET signal.

TR_FRET_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme METTL3/METTL14 Mix1 Pre-incubation Enzyme->Mix1 Substrate RNA Substrate + SAM Reaction_Start Start Reaction Substrate->Reaction_Start Inhibitor This compound Inhibitor->Mix1 Mix1->Reaction_Start Incubation Reaction Incubation (e.g., 60 min at 30°C) Reaction_Start->Incubation Incubate Add_Detection_Reagent Add Detection Reagent Incubation->Add_Detection_Reagent Detection_Reagent Detection Reagent (Aptamer Fragments + TR-FRET Pair) Detection_Reagent->Add_Detection_Reagent Detection_Incubation Detection Incubation (e.g., 30 min at RT) Add_Detection_Reagent->Detection_Incubation Incubate Read_Plate Read TR-FRET Signal Detection_Incubation->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis Calculate IC50

Diagram 2: Workflow for a TR-FRET based inhibitor assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human METTL3/METTL14 complex, RNA substrate, SAM, and this compound at various concentrations.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well plate, add the METTL3/METTL14 enzyme to wells containing either vehicle control or varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of the RNA substrate and SAM to all wells.

  • Enzymatic Reaction: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) to allow for SAH production.

  • Detection: Stop the reaction and initiate detection by adding the TR-FRET detection reagent mix, which includes the SAH-binding aptamer components.

  • Signal Reading: Incubate at room temperature for 30-60 minutes to allow for aptamer assembly. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry (SAMDI) Assay

This is a highly sensitive and robust label-free method suitable for detailed kinetic studies and inhibitor characterization.

Principle: The assay utilizes Self-Assembled Monolayer Desorption/Ionization (SAMDI) mass spectrometry. A short, single-stranded RNA substrate is immobilized on a gold-coated plate. The METTL3/METTL14 enzyme, along with SAM, is added. The mass spectrometer directly measures the mass of the RNA substrate. A mass shift indicates the addition of a methyl group, thus quantifying the enzymatic activity.

Protocol:

  • Plate Preparation: Use a SAMDI plate with an immobilized RNA substrate (e.g., an 11-nucleotide single-stranded RNA).[1][2]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing METTL3/METTL14, SAM, and the test compound (this compound) in an appropriate assay buffer.

  • Enzymatic Reaction: Dispense the reaction mixture onto the SAMDI plate and incubate to allow the methylation reaction to proceed.

  • Plate Washing: Wash the plate to remove unreacted components.

  • Mass Spectrometry Analysis: Analyze the plate using a SAMDI-enabled mass spectrometer to determine the ratio of methylated to unmethylated RNA substrate.

  • Data Analysis: Calculate the percent inhibition based on the reduction in the methylated RNA signal in the presence of this compound and determine the IC50 value.

Chemiluminescent Assay

This antibody-based assay is another common method for inhibitor screening.

Principle: An RNA substrate is pre-coated on a microplate. The METTL3/METTL14 enzyme and SAM are added, leading to the m6A modification of the RNA. The amount of m6A is then detected using a specific primary antibody that recognizes m6A, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that generates a chemiluminescent signal.

Protocol:

  • Enzyme Reaction: To the wells of the RNA substrate-coated plate, add the METTL3/METTL14 enzyme, SAM, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow for the methylation reaction.

  • Washing: Wash the wells to remove unreacted components.

  • Primary Antibody Incubation: Add the anti-m6A primary antibody and incubate.

  • Washing: Wash away the unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash away the unbound secondary antibody.

  • Signal Detection: Add the chemiluminescent HRP substrate and immediately read the luminescence on a microplate reader.

  • Data Analysis: Determine the IC50 value of this compound by plotting the luminescence signal against the compound concentration.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound against the METTL3/METTL14 complex. The choice of assay will depend on the specific research needs, with TR-FRET being ideal for high-throughput screening and mass spectrometry offering high sensitivity for detailed mechanistic studies. These assays are fundamental for advancing our understanding of m6A regulation and for the development of novel therapeutics targeting this important pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving CHEMBL4224880 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of CHEMBL4224880 for experimental use. The following sections offer structured approaches to address common solubility challenges encountered in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents. This helps to create a solubility profile and identify promising solvent systems for your experiments. Start with common laboratory solvents and buffers relevant to your planned assays.

Q2: My initial attempts to dissolve this compound in aqueous buffers have failed. What should I try next?

A2: Poor aqueous solubility is a common challenge for many small molecules. Several strategies can be employed to improve this, including the use of co-solvents, pH adjustment, and the addition of solubilizing excipients. It is recommended to try these methods in a systematic, small-scale manner before preparing a large stock solution.

Q3: Are there any potential issues with using co-solvents like DMSO for my cellular experiments?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent, it can exhibit toxicity in cellular assays, typically at concentrations above 0.5-1%. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and to include appropriate vehicle controls in your experiments.

Q4: When should I consider more advanced formulation strategies?

A4: If simple methods like co-solvents or pH adjustments are insufficient or incompatible with your experimental system, advanced formulation strategies should be explored. These include creating solid dispersions, using lipid-based formulations, or employing nanotechnology to enhance solubility and bioavailability.[1][2][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter while trying to solubilize this compound.

Issue 1: this compound precipitates out of solution upon dilution in aqueous media.

Possible Causes:

  • The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit.

  • The co-solvent concentration is diluted below the level required to keep the compound in solution.

  • The pH of the final solution is not optimal for the compound's solubility.

Solutions:

  • Decrease the Final Concentration: Determine the maximum achievable concentration in your final assay medium without precipitation.

  • Increase Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent in the final solution. Always include a vehicle control.

  • pH Adjustment: Evaluate the effect of pH on the solubility of this compound. If it has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F68 can help maintain the compound's solubility in aqueous solutions.[4]

Issue 2: Inconsistent results in biological assays.

Possible Causes:

  • Incomplete dissolution of this compound, leading to variability in the actual concentration.

  • Precipitation of the compound over the course of the experiment.

  • Degradation of the compound in the experimental medium.

Solutions:

  • Ensure Complete Initial Dissolution: Visually inspect your stock solution to ensure no solid particles are present. Gentle heating or sonication can aid in dissolution.

  • Assess Stability: Check the stability of your compound in the assay medium over the experiment's duration. This can be done by measuring the concentration at different time points using techniques like HPLC.

  • Consider Advanced Formulations: For long-term experiments, using formulations like solid dispersions or cyclodextrin (B1172386) complexes can improve stability and provide sustained exposure.[5][6]

Data Presentation: Solubility Profile of a Poorly Soluble Compound (Example)

The following tables illustrate how to present quantitative solubility data for a compound like this compound.

Table 1: Solubility in Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°C
DMSO7.247.2> 50
DMF6.436.7> 50
Ethanol5.224.515.2
Acetone5.120.722.5
Isopropanol3.919.98.9
Acetonitrile5.837.512.3
Dichloromethane3.19.135.1
Ethyl Acetate4.46.018.7

Table 2: Aqueous Solubility Enhancement

FormulationCompositionSolubility (µg/mL) in PBS (pH 7.4)Fold Increase
UnformulatedThis compound in PBS< 0.1-
Co-solvent1% DMSO in PBS1.515x
Cyclodextrin10 mM HP-β-CD in PBS8.282x
Solid Dispersion1:10 ratio with PVP K3025.6256x
Lipid Formulation20% Cremophor EL in PBS42.1421x

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of this compound and place it in a sterile microcentrifuge tube or glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and aqueous solubility of this compound by dispersing it in a hydrophilic polymer matrix.[6]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer

  • A suitable organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the polymer (e.g., in a 1:10 drug-to-polymer ratio by weight) in a minimal amount of the organic solvent in a round-bottom flask.

  • Ensure both components are fully dissolved to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator until use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Experimental Assay cluster_troubleshoot Troubleshooting start Start with This compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve cosolvent Co-solvent Method dissolve->cosolvent Simple solid_disp Solid Dispersion dissolve->solid_disp Advanced lipid_form Lipid-based Formulation dissolve->lipid_form Advanced dilute Dilute in Assay Medium cosolvent->dilute solid_disp->dilute lipid_form->dilute perform_exp Perform Experiment dilute->perform_exp precipitate Precipitation? dilute->precipitate analyze Analyze Results perform_exp->analyze precipitate->cosolvent Adjust Formulation

Caption: Workflow for solubilizing and testing this compound.

signaling_pathway ligand This compound receptor Target Receptor ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: A generic signaling pathway potentially modulated by a small molecule.

References

CHEMBL4224880 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound CHEMBL4224880 is not publicly available. This technical support center provides a generalized framework for addressing the stability issues of small molecule compounds in aqueous solutions, which can be adapted by researchers for their specific compound of interest.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation in my aqueous assay buffer. What are the common causes?

A1: Degradation of small molecules like this compound in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The compound may possess functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: If the compound has electron-rich moieties, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]

  • Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which may be mistaken for degradation. The precipitated compound might also be more prone to degradation.[1]

  • Adsorption: The compound may adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which reduces its effective concentration in the solution.[1]

Q2: How can I perform a quick assessment of this compound's stability in a new solvent or buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under various conditions (e.g., different temperatures, light exposures). Samples should be analyzed at different time points (e.g., 0, 3, 6, 12, and 24 hours) using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks would suggest degradation.[1][3][4]

Q3: What are some general strategies to improve the stability of this compound in an aqueous solution?

A3: Several strategies can be employed to enhance the stability of your compound:

  • pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, adjusting the buffer's pH to a range where the compound exhibits greater stability can be effective. Most drugs are stable in the pH range of 4-8.[1][2]

  • Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve both solubility and stability. Ensure the co-solvent is compatible with your experimental setup.[1]

  • Inert Atmosphere: For compounds that are highly sensitive to oxygen, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

  • Light Protection: Store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil.[1][5]

  • Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at lower temperatures, when feasible, can enhance stability.[1][6]

  • Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Loss of compound activity in a cell-based assay.- Degradation in culture medium.- Adsorption to plasticware.- Poor cell permeability.- Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[1]
Precipitate forms in the stock solution upon storage.- Poor solubility.- Compound degradation to an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[1]
Inconsistent results between experiments.- Instability of the compound in the assay buffer.- Inconsistent solution preparation.- Prepare fresh solutions for each experiment.- Optimize the buffer composition for stability (e.g., pH, antioxidants).
Discoloration of the solution over time.- Oxidative degradation.- Light-induced degradation.- Prepare solutions under an inert atmosphere.- Store solutions in light-protected containers.

Quantitative Stability Data (Hypothetical for this compound)

Condition Parameter Value
pH Half-life (t½) at 25°C
pH 3.012 hours
pH 7.472 hours
pH 9.08 hours
Temperature Degradation Rate Constant (k) at pH 7.4
4°C0.002 hr⁻¹
25°C0.010 hr⁻¹
37°C0.025 hr⁻¹
Light Exposure % Degradation after 24h at 25°C, pH 7.4
Ambient Light30%
Dark< 5%

Detailed Experimental Protocol: Aqueous Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous buffer.

1. Materials:

  • This compound
  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
  • Organic co-solvent (if required, e.g., DMSO)
  • HPLC-grade acetonitrile (B52724) and water
  • Formic acid (or other appropriate mobile phase modifier)
  • Amber and clear HPLC vials
  • Calibrated analytical balance, pH meter, and HPLC system with a UV detector.

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a minimal amount of co-solvent (e.g., DMSO) if necessary.
  • Dilute with the aqueous buffer to the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic co-solvent is low (typically <1%) to minimize its effect on stability.

3. Sample Incubation:

  • Aliquot the stock solution into different sets of amber and clear HPLC vials.
  • Incubate the vials under various conditions to be tested (e.g., 4°C, 25°C, 37°C; protected from light and exposed to light).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
  • Quench any ongoing degradation by diluting the sample in the mobile phase or by freezing.
  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradants.
  • Monitor the peak area of the parent compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) concentration.
  • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

cluster_workflow Experimental Workflow for Aqueous Stability Assessment prep Prepare Stock Solution of this compound incubate Incubate Under Different Conditions (pH, Temp, Light) prep->incubate sample Sample at Various Time Points incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for assessing the aqueous stability of a small molecule.

cluster_pathway Hypothetical Degradation Pathway for this compound parent This compound (Parent Compound) hydrolysis Hydrolysis Product (e.g., cleaved ester or amide bond) parent->hydrolysis H₂O / pH oxidation Oxidation Product (e.g., N-oxide or hydroxylated derivative) parent->oxidation O₂ / Light further_degradation Further Degradation Products hydrolysis->further_degradation oxidation->further_degradation

Caption: Potential degradation pathways for a small molecule in aqueous solution.

References

Technical Support Center: Overcoming Off-Target Effects of CHEMBL4224880

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHEMBL4224880, a binder of the estrogen receptor-α (ER-α). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the specific and reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is known to bind to the estrogen receptor-α (ER-α)[1]. ER-α is a key regulator of various physiological processes and is a significant target in diseases such as breast cancer.

Q2: What are the known or potential off-target effects of this compound?

While specific off-target interaction data for this compound is not extensively published, it is crucial to consider potential cross-reactivity with other receptors. A common off-target for selective estrogen receptor modulators (SERMs) is the G protein-coupled estrogen receptor 1 (GPR30/GPER1).[2][3] Researchers should empirically determine the selectivity profile of this compound in their experimental system.

Q3: Why is it important to assess the off-target effects of this compound?

Undesired off-target interactions can lead to a variety of issues in research, including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the modulation of ER-α when it is, in fact, due to an off-target effect.

  • Confounding data: Off-target binding can introduce variability and inconsistency in experimental outcomes.

  • Potential for toxicity: In a therapeutic context, off-target effects can lead to adverse events.

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employing orthogonal controls: Use a structurally distinct ER-α inhibitor to confirm that the observed phenotype is target-specific.

  • Utilizing cellular systems with known receptor expression: Characterize the expression levels of ER-α and potential off-targets (e.g., GPR30) in your cell lines.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Inconsistent or unexpected phenotypic results.

If you observe results that are not consistent with known ER-α signaling or vary between experiments, consider the following troubleshooting steps:

Potential Cause Recommended Action
Off-target activity 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Validate findings with a structurally unrelated ER-α inhibitor. 3. Use a rescue experiment by overexpressing ER-α to see if the phenotype is reversed.
Cell line heterogeneity 1. Perform single-cell cloning to ensure a homogenous population. 2. Regularly perform cell line authentication.
Experimental variability 1. Standardize all experimental parameters, including cell density, passage number, and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment.
Issue 2: Suspected binding to a known off-target like GPR30.

If you hypothesize that this compound is interacting with GPR30, follow these steps:

Experimental Step Methodology Expected Outcome
Assess GPR30 Expression Western Blot or qPCRConfirm the presence of GPR30 in your experimental model.
Competitive Binding Assay Use a known GPR30 ligand (e.g., G-1) to compete with this compound.A shift in the binding curve of this compound indicates competition for the same binding site.
Functional Readout Measure a GPR30-mediated signaling event (e.g., calcium mobilization) in the presence of this compound.Activation or inhibition of the signaling event suggests a functional interaction.
Knockdown/Knockout Use siRNA or CRISPR to reduce or eliminate GPR30 expression and treat with this compound.The absence of the suspected off-target phenotype in knockdown/knockout cells would confirm GPR30's role.

Experimental Protocols

Protocol 1: Profiling Off-Target Liabilities using a Kinase Panel

Even though this compound's primary target is a nuclear receptor, screening against a panel of kinases is a common practice to identify potential off-target interactions, as many small molecules exhibit cross-reactivity.

Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a comprehensive kinase panel (e.g., a panel of over 300 kinases) at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The service will provide data as percent inhibition for each kinase.

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform a dose-response assay to determine the IC50 value.

Hypothetical Data Presentation:

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
ER-α (On-Target)95%0.05
Kinase A5%> 100
Kinase B62%8.5
Kinase C12%> 100

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context.

Objective: To confirm the binding of this compound to ER-α in intact cells and identify potential off-targets.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at a desired concentration.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble ER-α (and other proteins of interest) at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Binding of this compound will stabilize ER-α, leading to a shift in its melting temperature.

Visualizations

experimental_workflow cluster_issue Troubleshooting an Unexpected Phenotype start Unexpected or Inconsistent Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response orthogonal_control Test with Structurally Different ER-α Inhibitor dose_response->orthogonal_control rescue_experiment ER-α Overexpression Rescue orthogonal_control->rescue_experiment off_target_confirmed Phenotype Likely Off-Target rescue_experiment->off_target_confirmed on_target_confirmed Phenotype Likely On-Target rescue_experiment->on_target_confirmed

Caption: Troubleshooting workflow for an unexpected phenotype.

signaling_pathway cluster_er_alpha ER-α Pathway (On-Target) cluster_gpr30 Potential GPR30 Off-Target Pathway This compound This compound ER_alpha ER-α This compound->ER_alpha Binds to ERE Estrogen Response Element ER_alpha->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates CHEMBL4224880_off This compound GPR30 GPR30 CHEMBL4224880_off->GPR30 Potential Binding Downstream_Signaling Downstream Signaling (e.g., Calcium Mobilization) GPR30->Downstream_Signaling Activates/Inhibits

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Optimizing Compound Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of investigational compounds for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like CHEMBL4224880?

A1: For a novel compound with unknown efficacy and toxicity, it is advisable to begin with a broad concentration range to establish its cytotoxic and effective concentrations. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps in determining the half-maximal inhibitory concentration (IC50) and assessing potential toxicity at higher concentrations.[1]

Q2: How should I properly dissolve and store the compound to ensure experimental consistency?

A2: The solubility of a compound is a critical factor for accurate in vitro experiments.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] To prevent solvent-induced artifacts, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5%.[1][2]

Q3: What are the essential control experiments to include when testing a new compound?

A3: To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This helps to account for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator of the target pathway to confirm that the assay is working as expected.

Q4: How can I confirm that the observed effects of the compound are due to its intended on-target activity?

A4: Distinguishing on-target from off-target effects is crucial. Consider the following approaches:

  • Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein yields a similar phenotype, it strengthens the case for an on-target effect.[2]

  • Perform a Dose-Response Curve: A clear relationship between the compound's concentration and the biological effect, consistent with its known IC50, suggests on-target activity.[2]

  • Rescue Experiment: Overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[2]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target within the cell at the concentrations used.[2]

Troubleshooting Guides

Issue 1: High Variability and Inconsistent IC50 Values in Cell-Based Assays
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform number of cells are seeded in each well. Variations in cell number can significantly impact results.[2]
Cell Passage Number Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[2]
Compound Solubility Issues Visually inspect the compound stock and working solutions for any precipitates. Always prepare fresh dilutions for each experiment to avoid issues with compound stability and solubility.[2]
Inconsistent Incubation Time Standardize the incubation time with the inhibitor across all experiments, as the effect of the inhibitor can be time-dependent.[2]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Typically, this should be less than 0.5%.[2][3]
Issue 2: Significant Cell Death Observed at Expected Inhibitory Concentrations
Possible Cause Troubleshooting Steps
General Cytotoxicity It is essential to distinguish between targeted anti-proliferative effects and general toxicity. High levels of cytotoxicity can obscure the specific effects of the inhibitor.[2]
Off-Target Effects The compound may be inhibiting other essential cellular pathways, leading to widespread cell death.
Exceeding Cytotoxic Threshold Determine the cytotoxic threshold by performing a cell viability assay (e.g., MTT or trypan blue exclusion) to identify a non-toxic concentration range. Conduct functional assays at or below this threshold to observe specific inhibitory effects.[2]
Solvent Toxicity Verify that the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.5%).[2]

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is a logarithmic series from 0.01 to 100 µM.[1] Remove the old medium and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[1]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Protein Phosphorylation via Western Blotting
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the compound (e.g., 0.1 - 20 µM) for a predetermined time.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on target protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Compound Stock Solution (DMSO) serial_dilution Prepare Serial Dilutions of Compound prep_stock->serial_dilution seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells serial_dilution->treat_cells cell_viability Perform Cell Viability Assay (e.g., MTT) treat_cells->cell_viability western_blot Perform Western Blot for Target Modulation treat_cells->western_blot data_analysis Analyze Data and Determine IC50/EC50 cell_viability->data_analysis western_blot->data_analysis

Caption: General experimental workflow for optimizing compound concentration.

signaling_pathway This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Inhibition RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Navigating Experimental Variability and Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my assay results for a test compound?

High variability is an inherent feature of biological systems and anti-cancer drug testing.[1] Even under highly standardized protocols, significant data variability can occur.[1] Key sources of variability can include:

  • Cell-based Assays:

    • Cell line heterogeneity: Differences in cell passage number, genetic drift, and cell health can impact responses.

    • Inconsistent cell density: Variations in seeding density can alter growth rates and drug sensitivity.

    • Serum and media components: Lot-to-lot variability in serum and media supplements can introduce significant experimental noise.

  • Biochemical Assays:

    • Enzyme/protein quality: Differences in protein batches, purity, and storage conditions can affect activity.

    • Substrate concentration: Minor variations in substrate concentration, especially around the Km, can lead to significant changes in reaction rates.

    • Buffer conditions: pH, ionic strength, and co-factors must be tightly controlled.

  • General Factors:

    • Pipetting errors: Inaccurate or inconsistent liquid handling is a major source of random error.

    • Incubation times and temperatures: Deviations from the protocol can significantly alter results.

    • Reagent stability: Improper storage or handling of compounds and reagents can lead to degradation.

Q2: What are common sources of poor reproducibility in preclinical studies?

Lack of reproducibility is a significant concern in scientific research.[2] Several factors contribute to this issue:

  • Insufficiently detailed protocols: Vague or incomplete methods sections in publications make it difficult for other researchers to replicate the findings.[3]

  • Unrecognized variables: Complex experimental models can have hidden variables that are not controlled for.[2]

  • Selective reporting: The tendency to publish only the most positive findings can create a biased view of a compound's efficacy.[2]

  • Biological variability: Inherent differences between individual animals or even different tissue biopsies from the same subject can be a major source of variation.[4][5]

Q3: How can I improve the reproducibility of my experiments?

Improving reproducibility requires a multi-faceted approach:

  • Standardize protocols: Develop and meticulously follow detailed Standard Operating Procedures (SOPs).

  • Thorough documentation: Record all experimental details, including reagent lot numbers, instrument settings, and any deviations from the protocol.

  • Use appropriate controls: Include positive, negative, and vehicle controls in every experiment.

  • Validate reagents: Ensure the quality and identity of all reagents, including cell lines and antibodies.

  • Blinding and randomization: Where possible, blind the experimenter to the treatment groups and randomize the sample layout to minimize bias.

Troubleshooting Guides

Troubleshooting Inconsistent IC50/EC50 Values
Observed Issue Potential Cause Recommended Solution
IC50 values vary significantly between experiments. Cell passage number is too high or inconsistent.Use cells within a defined, low passage number range. Regularly perform cell line authentication.
Lot-to-lot variability in FBS or other media components.Test new lots of serum and media supplements against a reference lot before use in critical experiments.
Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers are plated for each experiment.
High variability within a single assay plate. Inaccurate pipetting, especially for serial dilutions.Calibrate pipettes regularly. Use automated liquid handlers for critical steps if available.
"Edge effects" on the assay plate.Avoid using the outer wells of the plate, or fill them with media/buffer to create a more uniform environment.
Compound precipitation at high concentrations.Visually inspect solutions for precipitation. Determine the compound's solubility in the assay buffer.
Troubleshooting Poor Reproducibility in Animal Studies
Observed Issue Potential Cause Recommended Solution
Inconsistent tumor growth rates. Variation in animal age, weight, or health status.Use animals from a reliable supplier within a narrow age and weight range. Acclimatize animals before starting the experiment.
Inconsistent number of cells injected or injection site.Standardize the cell preparation and injection procedure. Ensure all injections are performed by a trained individual.
High variability in treatment response. Inconsistent drug formulation or administration.Prepare fresh drug formulations for each treatment. Ensure accurate dosing and consistent administration route.
Lack of randomization and blinding.Randomize animals into treatment groups. Blind the individuals performing the treatments and measuring the outcomes.

Experimental Workflow & Data Interpretation Diagrams

Below are generalized diagrams illustrating key concepts in experimental design and data analysis aimed at improving reproducibility.

Experimental_Workflow General Experimental Workflow for Reproducibility cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Hypothesis & Primary Endpoint P2 Power Analysis to Determine Sample Size P1->P2 P3 Develop Detailed SOP P2->P3 E1 Reagent Validation (e.g., Cell Line Authentication) P3->E1 E2 Randomization & Blinding E1->E2 E3 Execute Experiment per SOP E2->E3 A2 Data Quality Control E3->A2 A1 Statistical Analysis Plan A1->A2 A3 Report All Findings (Positive & Negative) A2->A3

Caption: A generalized workflow emphasizing key steps for enhancing experimental reproducibility.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation CHEMBL4224880 This compound This compound->Kinase2

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an inhibitor.

Troubleshooting_Logic Troubleshooting Logic for Assay Variability Start High Variability Observed CheckReagents Review Reagent Prep & Storage Start->CheckReagents CheckProtocol Audit Experimental Protocol Execution Start->CheckProtocol CheckCells Verify Cell Health & Passage Number Start->CheckCells CheckInstrument Calibrate & Check Instrumentation Start->CheckInstrument IsolateVariable Isolate & Test One Variable at a Time CheckReagents->IsolateVariable CheckProtocol->IsolateVariable CheckCells->IsolateVariable CheckInstrument->IsolateVariable

Caption: A logical flow diagram for troubleshooting sources of experimental variability.

References

Troubleshooting CHEMBL4224880 synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of CHEMBL4224880.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, also known as 2-((3-fluoro-4-(methylamino)phenyl)amino)-N-(2-methyl-5-(1H-1,2,4-triazol-1-yl)phenyl)isonicotinamide, is a complex molecule. A plausible and common synthetic approach involves a convergent synthesis. This strategy consists of two key stages:

  • Amide Bond Formation: Coupling of 2-chloroisonicotinic acid with 2-methyl-5-(1H-1,2,4-triazol-1-yl)aniline to form the intermediate, 2-chloro-N-(2-methyl-5-(1H-1,2,4-triazol-1-yl)phenyl)isonicotinamide.

  • Carbon-Nitrogen Bond Formation: A subsequent nucleophilic aromatic substitution (SNA) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the chlorinated intermediate and 3-fluoro-4-(methylamino)aniline to yield the final product.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials for the proposed synthetic route are:

  • 2-chloroisonicotinic acid

  • 2-methyl-5-(1H-1,2,4-triazol-1-yl)aniline

  • 3-fluoro-4-(methylamino)aniline

The purity of these starting materials is crucial for the success of the synthesis and minimizing the impurity profile of the final compound.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and its impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for monitoring reaction progress, assessing the purity of the final product, and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) and UV detection is a common setup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of the desired product and any impurities, providing valuable clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and characterizing impurities, including positional isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups in the final product.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and solutions for each stage of the proposed synthesis of this compound.

Stage 1: Amide Coupling to form 2-chloro-N-(2-methyl-5-(1H-1,2,4-triazol-1-yl)phenyl)isonicotinamide

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Amide Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 2-chloroisonicotinic acid 2-chloroisonicotinic acid Reaction Reaction 2-chloroisonicotinic acid->Reaction 2-methyl-5-(1H-1,2,4-triazol-1-yl)aniline 2-methyl-5-(1H-1,2,4-triazol-1-yl)aniline 2-methyl-5-(1H-1,2,4-triazol-1-yl)aniline->Reaction Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Reaction Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Temperature (e.g., RT) Temperature (e.g., RT) Temperature (e.g., RT)->Reaction Work-up Work-up Reaction->Work-up Quench Purification Purification Work-up->Purification Crude Product Intermediate Amide Intermediate Amide Purification->Intermediate Amide Pure Intermediate

Caption: Workflow for the amide coupling reaction.

Problem 1: Low or No Yield of the Amide Intermediate

Potential Cause Troubleshooting/Solution
Inefficient activation of carboxylic acid Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Poor quality of starting materials Verify the purity of 2-chloroisonicotinic acid and the aniline (B41778) derivative using NMR or HPLC. Impurities can interfere with the reaction.
Presence of moisture Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Moisture can hydrolyze the activated carboxylic acid intermediate.
Incorrect stoichiometry of reagents Carefully check the molar ratios of the carboxylic acid, amine, coupling reagent, and base. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Suboptimal reaction temperature While many amide couplings proceed at room temperature, some may require gentle heating (40-50 °C) to go to completion. Monitor the reaction by TLC or LC-MS.

Problem 2: Presence of Significant Impurities in the Amide Intermediate

Impurity Identification Cause Prevention/Removal
Unreacted Starting Materials HPLC, LC-MSIncomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Purification by column chromatography.
Tetramethylurea (from HATU) ¹H NMR (singlet around 2.7-2.8 ppm in CDCl₃), LC-MSByproduct of HATU-mediated coupling.[1]Difficult to remove by extraction due to its polarity. Purification by column chromatography or recrystallization is often necessary.[1]
Di-acylated aniline LC-MS (higher mass)Excess carboxylic acid or activating agent.Use a slight excess of the amine.
Guanidinylation of the amine LC-MS (addition of a tetramethylguanidinium group to the amine)A side reaction where the amine attacks the HATU reagent.[2] This is more likely if the amine is highly nucleophilic or if HATU is in excess.[2]Avoid a large excess of HATU. Pre-activating the carboxylic acid can minimize this side reaction.[1]
Stage 2: C-N Bond Formation to Yield this compound

Option A: Nucleophilic Aromatic Substitution (SNA)

dot

SNAr Pathway Intermediate Amide 2-chloro-N-(2-methyl-5-(1H-1,2,4-triazol-1-yl)phenyl)isonicotinamide Reaction Reaction Intermediate Amide->Reaction Amine 3-fluoro-4-(methylamino)aniline Amine->Reaction Product This compound Reaction->Product Base, High Temp.

Caption: Nucleophilic aromatic substitution pathway.

Option B: Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Pathway Intermediate Amide 2-chloro-N-(2-methyl-5-(1H-1,2,4-triazol-1-yl)phenyl)isonicotinamide Reaction Reaction Intermediate Amide->Reaction Amine 3-fluoro-4-(methylamino)aniline Amine->Reaction Product This compound Reaction->Product Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination pathway.

Problem 3: Low Conversion to the Final Product

Potential Cause Troubleshooting/Solution
Low reactivity of the 2-chloropyridine (B119429) intermediate For SNA, higher temperatures (e.g., >100 °C in a high-boiling solvent like DMSO or NMP) and a strong base may be required. For Buchwald-Hartwig, the choice of palladium catalyst, ligand, and base is critical. Screen different conditions.
Catalyst deactivation (Buchwald-Hartwig) Ensure anaerobic conditions, as oxygen can deactivate the palladium catalyst. Use degassed solvents. The choice of ligand is crucial; sterically hindered phosphine (B1218219) ligands are often effective.[3]
Incorrect base selection For SNA, a strong, non-nucleophilic base is needed. For Buchwald-Hartwig, common bases include sodium tert-butoxide or potassium carbonate. The base strength can significantly impact the reaction rate.
Poor solubility of reactants Ensure all components are soluble in the chosen solvent at the reaction temperature.

Problem 4: Formation of Impurities in the Final Product

Impurity Identification Cause Prevention/Removal
Unreacted Amide Intermediate HPLC, LC-MSIncomplete reaction.Drive the reaction to completion by increasing reaction time, temperature, or optimizing catalyst/ligand/base. Purification by column chromatography or recrystallization.
Hydrolysis of the chloro-intermediate LC-MS (mass corresponding to the 2-hydroxypyridine (B17775) derivative)Presence of water in the reaction mixture, especially at high temperatures.Use anhydrous conditions.
Homocoupling of the aniline (Buchwald-Hartwig) LC-MSSide reaction promoted by the palladium catalyst.Optimize catalyst and ligand loading.
Positional Isomers ¹H NMR, ¹³C NMR, 2D NMR (NOESY, HMBC)If the aniline starting material contains isomeric impurities, they will likely be carried through to the final product.Ensure the purity of the 3-fluoro-4-(methylamino)aniline starting material. Isomers can be difficult to separate; preparative HPLC may be required.
Debromination/Dechlorination (if using bromo/chloro-anilines) LC-MSSide reaction in palladium-catalyzed couplings.Optimize reaction conditions to favor C-N bond formation.

Quantitative Data Summary

Table 1: Common Impurities and their Typical Levels

Impurity Name Typical Level (%) Analytical Method
Unreacted Starting Materials< 2HPLC
Tetramethylurea< 1HPLC, ¹H NMR
Positional IsomersVariableHPLC, NMR
Hydrolysis Byproduct< 0.5LC-MS
Homocoupling Products< 1LC-MS

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Protocol 2: ¹H NMR for Impurity Identification
  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Spectrometer: 400 MHz or higher for better resolution.

  • Procedure: Acquire a standard ¹H NMR spectrum. Look for unexpected signals that do not correspond to the desired product. Integration of impurity peaks relative to product peaks can provide a semi-quantitative estimate of impurity levels. For definitive identification of positional isomers, 2D NMR experiments like NOESY and HMBC may be necessary to establish through-space and through-bond correlations.

Logical Troubleshooting Workflow

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Troubleshooting Workflow cluster_start Start cluster_analysis Analysis cluster_identification Impurity Identification cluster_solution Solution Problem Problem Analyze Reaction Mixture (TLC, LC-MS) Analyze Reaction Mixture (TLC, LC-MS) Problem->Analyze Reaction Mixture (TLC, LC-MS) Unreacted SMs Unreacted SMs Analyze Reaction Mixture (TLC, LC-MS)->Unreacted SMs Known Byproducts Known Byproducts Analyze Reaction Mixture (TLC, LC-MS)->Known Byproducts Unknown Impurity Unknown Impurity Analyze Reaction Mixture (TLC, LC-MS)->Unknown Impurity Characterize Purified Product (NMR, HPLC) Characterize Purified Product (NMR, HPLC) Characterize Purified Product (NMR, HPLC)->Problem Issue Persists Optimize Reaction Conditions Optimize Reaction Conditions Unreacted SMs->Optimize Reaction Conditions Incomplete Reaction Known Byproducts->Optimize Reaction Conditions Side Reaction Improve Purification Improve Purification Known Byproducts->Improve Purification Structural Elucidation (NMR, MS/MS) Structural Elucidation (NMR, MS/MS) Unknown Impurity->Structural Elucidation (NMR, MS/MS) Optimize Reaction Conditions->Characterize Purified Product (NMR, HPLC) Improve Purification->Characterize Purified Product (NMR, HPLC) Structural Elucidation (NMR, MS/MS)->Optimize Reaction Conditions Identify Source

References

CHEMBL4224880 unexpected results in [cell line]

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Unexpected Results in [Cell Line]

This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected experimental results with CHEMBL4224880. Unexpected outcomes, such as drug resistance or paradoxical effects, can arise from a variety of factors including the compound's integrity, specific cell line biology, and the experimental setup.[1][2] This resource provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What is the assumed mechanism of action for this compound?

A1: For the purposes of this guide, we will assume this compound is a selective inhibitor of Tyrosine Kinase X (TKX), a key protein in a signaling pathway that promotes cell proliferation and survival in most cancer cell lines. Inhibition of TKX is expected to decrease cell viability.

Q2: What are the primary reasons for observing unexpected results like resistance or paradoxical cell proliferation?

A2: Unexpected results with kinase inhibitors can stem from several complex biological phenomena:

  • Intrinsic or Acquired Resistance: The cell line may have pre-existing (intrinsic) or developed (acquired) mechanisms that bypass the drug's effect. This can include mutations in the target protein, amplification of the target gene, or alterations in drug metabolism.[1]

  • Paradoxical Pathway Activation: In some contexts, inhibiting a kinase can lead to the activation of a compensatory signaling pathway.[3] For example, some RAF kinase inhibitors can paradoxically sustain MEK-ERK pathway activation in cells with certain mutations by promoting heterodimerization of RAF isoforms.[3]

  • Off-Target Effects: The compound may be interacting with other cellular targets besides TKX, leading to unforeseen biological responses.[3] It is crucial to understand that even selective inhibitors can have off-target activities.[3]

  • Cell-Specific Biology: The genetic and epigenetic landscape of the specific cell line can dictate its response. Factors like the expression of drug transporters or the activity of parallel survival pathways play a significant role.

  • Experimental Variables: Issues such as compound degradation, incorrect dosage, cell culture contamination (e.g., mycoplasma), high cell passage number, or inappropriate assay conditions can lead to unreliable data.[4][5]

Q3: How can I confirm the quality and identity of my this compound compound?

A3: It is critical to ensure the compound is what it purports to be and is not degraded. We recommend:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

  • Proper Storage: Store the compound as recommended on the datasheet (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation. Always use fresh dilutions for experiments.

Q4: What are essential controls for my cell-based experiments?

A4: Robust controls are necessary to interpret your results correctly.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control Cell Line: A cell line known to be sensitive to this compound. This confirms the compound is active.

  • Negative Control Cell Line: A cell line known to be resistant to this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

Troubleshooting Guide
Scenario: this compound shows reduced efficacy or a paradoxical pro-proliferative effect in your target cell line.

This troubleshooting workflow provides a step-by-step process to identify the root cause of the unexpected result.

G A Start: Unexpected Result Observed B Step 1: Verify Experiment Setup A->B C Check Compound: Purity, Activity, Storage B->C Compound D Check Cell Line: Passage #, Mycoplasma B->D Cells E Check Assay: Protocol, Controls, Reagents B->E Assay P Issue Found? C->P D->P E->P F Step 2: Investigate Biological Mechanism G Western Blot: Confirm Target Inhibition (p-TKX Substrate) F->G H Target Not Inhibited G->H Result I Target Inhibited G->I Result J Possible Intrinsic Resistance (e.g., Target Mutation, Drug Efflux) H->J K Western Blot: Assess Compensatory Pathways (e.g., p-AKT, p-ERK) I->K L Pathway Activated K->L Result N No Pathway Change K->N Result M Conclusion: Paradoxical Signaling L->M O Consider Off-Target Effects or Other Resistance Mechanisms N->O P->F No Q Revise Protocol & Re-run P->Q Yes

Caption: Troubleshooting workflow for unexpected results.
Data Presentation

Table 1: Hypothetical IC50 Data for this compound Across Various Cancer Cell Lines

This table illustrates how data can be presented to highlight an unexpected result in a specific cell line.

Cell LineCancer TypeTKX Mutation StatusIC50 (nM)Response Category
HS-766TPancreaticWild Type25Sensitive
A549LungWild Type45Sensitive
MCF-7BreastWild Type60Sensitive
[Cell Line] Colon Wild Type >10,000 Resistant/Paradoxical
U-87 MGGlioblastomaWild Type30Sensitive
HCT116ColonAmplified15Hypersensitive
Potential Biological Mechanism for Paradoxical Effect

In some cellular contexts, the inhibition of a primary kinase can lead to the release of a negative feedback loop, causing the hyperactivation of a parallel, pro-survival signaling pathway. This can result in a paradoxical increase in cell proliferation despite the successful inhibition of the intended target.

G cluster_0 Normal Signaling cluster_1 Paradoxical Activation in [Cell Line] GF Growth Factor Receptor Receptor GF->Receptor TKX TKX Receptor->TKX Prolif Proliferation TKX->Prolif Feedback Negative Feedback Loop TKX->Feedback AltPath Pathway Y Feedback->AltPath Inhibits GF_p Growth Factor Receptor_p Receptor GF_p->Receptor_p TKX_p TKX Receptor_p->TKX_p CHEM This compound CHEM->TKX_p Inhibits Feedback_p Negative Feedback Loop (Removed) TKX_p->Feedback_p Prolif_p Increased Proliferation AltPath_p Pathway Y (Hyperactivated) Feedback_p->AltPath_p Inhibition Removed AltPath_p->Prolif_p

Caption: Hypothetical paradoxical signaling pathway.
Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the dose-dependent effect of this compound on cell viability.

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well, clear, tissue-culture treated plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture media. Include a vehicle-only control.

    • Remove media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol verifies if this compound is inhibiting its intended target, TKX, by measuring the phosphorylation of a known downstream substrate.

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated TKX substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated substrate signal indicates successful target inhibition by this compound.

References

Technical Support Center: Prevention of Small Molecule Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Prevent CHEMBL4224880 Degradation

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of novel small molecule compounds, with a focus on molecules containing potentially labile functional groups. Given that specific stability data for this compound is not publicly available, this guide offers a framework for stability assessment and degradation prevention based on general principles of medicinal chemistry and laboratory practice.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule degradation in a laboratory setting?

A1: Small molecule degradation can be triggered by several factors, including chemical and physical instability. Common causes include hydrolysis, oxidation, photolysis (degradation by light), and exposure to extreme temperatures.[1] The inherent stability of a molecule is determined by its functional groups and overall structure.

Q2: How should I store a new small molecule like this compound upon receipt?

A2: For a new compound with unknown stability, it is crucial to take a cautious approach. As a general best practice, solid compounds should be stored in a cool, dark, and dry place, such as a desiccator at -20°C or -80°C, to minimize degradation from heat, light, and moisture.[2]

Q3: What is the best way to prepare and store stock solutions of a novel compound?

A3: High-purity, anhydrous solvents such as DMSO or ethanol (B145695) are commonly used to prepare stock solutions.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[2] These aliquots should be stored in tightly sealed vials, protected from light, at -20°C or -80°C.[1][2]

Q4: My compound appears to be degrading in my aqueous experimental buffer. What can I do?

A4: Aqueous buffers can lead to hydrolysis of susceptible functional groups.[2] If you suspect hydrolysis, consider the following:

  • pH Optimization: The rate of hydrolysis is often pH-dependent.[2] Conduct small-scale experiments to determine the pH at which your compound is most stable.

  • Fresh Preparation: Prepare working solutions in aqueous buffers immediately before use to minimize the time the compound is exposed to hydrolytic conditions.[1]

  • Co-solvents: If solubility permits, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in your buffer) to reduce the activity of water.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting/Prevention Steps
Loss of biological activity over time Chemical degradation (e.g., hydrolysis, oxidation).Optimize storage conditions (temperature, light protection). Prepare fresh working solutions for each experiment.[1][2]
Precipitation observed in solution Low solubility, supersaturation, or degradation to a less soluble product.Verify solubility and consider using co-solvents or gentle warming. Ensure the compound is not degrading by performing analytical checks (e.g., HPLC).[1]
Inconsistent experimental results Degradation of the compound in the assay medium.Assess the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature, media components).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) The compound is degrading.Perform forced degradation studies to identify potential degradation products and pathways. This will help in developing stability-indicating analytical methods.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a new molecule and identifying potential degradation products.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl.
  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH.
  • Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples before analysis by a stability-indicating method like HPLC.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Keep the solution at room temperature and protect it from light.
  • Collect samples at various time points over a 24-hour period.[4]
  • Analyze the samples to determine the extent of degradation.

3. Photolytic Degradation:

  • Expose a solution of the compound, as well as the solid compound, to a controlled source of UV and visible light. A common condition is 1.2 million lux-hours and 200 watt-hours/m² of UV light.[3]
  • Keep a control sample in the dark at the same temperature.
  • Analyze both the light-exposed and dark control samples.

4. Thermal Degradation:

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.[3]
  • Also, prepare a solution of the compound and expose it to the same temperature.
  • Analyze the heated samples and compare them to a control sample stored at the recommended storage temperature.

Protocol 2: Long-Term Stability Testing

Long-term stability testing is performed to establish the shelf-life and appropriate storage conditions for a compound.[6][7]

  • Store aliquots of the compound (both solid and in solution) under proposed long-term storage conditions (e.g., -20°C, 4°C, and room temperature), protected from light and moisture.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze a sample from each storage condition.[6]

  • The analysis should assess the purity and potency of the compound to determine if any degradation has occurred.

Quantitative Data Summary

The following tables are examples of how to present data from stability studies.

Table 1: Summary of Forced Degradation Studies for a Hypothetical Compound

Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C8.5%1
3% H₂O₂24 hoursRoom Temp12.1%3
Light Exposure7 daysRoom Temp5.5%1
Dry Heat14 days70°C3.2%1

Table 2: Long-Term Stability of a Hypothetical Compound in Solid State

Storage Condition Time Point Purity (%)
-20°C0 months99.8%
6 months99.7%
12 months99.8%
4°C0 months99.8%
6 months99.5%
12 months99.1%
Room Temperature0 months99.8%
6 months97.2%
12 months94.5%

Visualizations

experimental_workflow cluster_prep Preparation and Storage cluster_exp Experimental Use start Receive New Compound store_solid Store Solid at -20°C in Desiccator start->store_solid prep_stock Prepare Stock Solution in Anhydrous DMSO store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution prep_working Prepare Fresh Working Solution in Aqueous Buffer store_solution->prep_working experiment Perform Experiment Immediately prep_working->experiment

Caption: Workflow for handling a new small molecule to prevent degradation.

degradation_pathways Compound Intact Compound (e.g., containing a sulfonamide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., with H₂O₂) Compound->Oxidation [O] Photolysis Photolysis (UV/Visible Light) Compound->Photolysis Degradant_A Degradant A (e.g., Cleaved Amine) Hydrolysis->Degradant_A Degradant_B Degradant B (e.g., Oxidized Moiety) Oxidation->Degradant_B Degradant_C Degradant C (e.g., Photodegradation Product) Photolysis->Degradant_C

Caption: Common degradation pathways for small molecules.

forced_degradation_workflow cluster_stress Apply Stress Conditions start Prepare Solutions of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal Stress (70°C) start->thermal analyze Analyze Samples by HPLC/LC-MS at Time Points acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze report Identify Degradants and Pathways analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Optimizing Dose-Response Curves for Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust dose-response curve is a critical step in characterizing the activity of any new compound. This guide provides a technical support framework for optimizing these experiments, with a focus on addressing common challenges encountered when working with novel molecules like CHEMBL4224880.

Due to the limited publicly available information on the specific biological activity and mechanism of action of this compound, this resource will focus on general principles and troubleshooting strategies applicable to the dose-response characterization of novel chemical entities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can arise during dose-response experiments and offers potential solutions.

Q1: My dose-response curve is flat, showing no effect of the compound.

A1: A flat dose-response curve, indicating a lack of activity, can stem from several factors:

  • Compound Inactivity: The compound may not be active against the specific target or in the cellular context being tested.

  • Incorrect Concentration Range: The tested concentrations may be too low to elicit a response. Consider performing a wider range-finding study with concentrations spanning several orders of magnitude.

  • Compound Instability or Insolubility: The compound may be degrading in the assay medium or precipitating out of solution. Verify compound stability and solubility under your experimental conditions.

  • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes.[1] Consider using a more sensitive detection method or optimizing assay parameters like incubation time.

  • Cell Health: Ensure the cells used in the assay are healthy and viable, as poor cell health can mask a compound's effect.[2]

Q2: I'm observing high variability between my replicate wells.

A2: High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a frequent source of variability.[3] Ensure your cell suspension is homogenous and use proper pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can impact cell growth and drug response.[3] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Compound Precipitation: Visual inspection of compound dilutions for precipitation before adding them to cells is crucial.[3] If precipitation occurs, sonication or gentle warming might help to redissolve the compound.[3]

Q3: The shape of my dose-response curve is unusual (e.g., biphasic or non-sigmoidal).

A3: Atypical curve shapes can provide valuable mechanistic insights but can also be artifacts of the experimental setup.

  • Biphasic Response: This may indicate that the compound has multiple targets or off-target effects at different concentrations. It could also suggest complex mechanisms of action, such as agonism at one concentration and antagonism at another.

  • Non-Sigmoidal Curve: This could be due to the compound's mechanism of action or issues with the assay itself.[4] It's important to choose a suitable non-linear regression model that best fits the data.[4]

  • Incomplete Curve: If the curve does not reach a clear plateau at the highest or lowest concentrations, it may be necessary to extend the concentration range tested.[4]

Q4: How do I determine the optimal cell seeding density?

A4: The ideal cell seeding density ensures that cells are in the exponential growth phase during the experiment and that the assay signal is within the linear range of detection.[3] It is recommended to perform a preliminary experiment to test a range of cell densities to find the optimal number that provides a robust assay window.[2]

Experimental Protocols

Below are generalized protocols for performing a dose-response experiment. These should be adapted based on the specific cell line, compound, and assay being used.

General Cell-Based Dose-Response Protocol
  • Cell Culture and Seeding:

    • Culture cells in appropriate media and maintain them in a healthy, sub-confluent state.[2]

    • On the day of the experiment, harvest the cells and perform a cell count to determine viability.

    • Seed the cells into a microplate at the predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Preparation and Dilution:

    • Prepare a high-concentration stock solution of the compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Perform a serial dilution of the stock solution in the appropriate assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[3]

  • Compound Treatment:

    • Carefully remove the culture medium from the cell plate and replace it with the medium containing the various concentrations of the compound.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known active compound, if available).

  • Incubation:

    • Incubate the plate for a predetermined duration, which should be optimized for the specific assay and biological question.

  • Assay Readout:

    • Perform the assay to measure the biological response (e.g., cell viability, enzyme activity, reporter gene expression).

    • Commonly used assays include MTT, CellTiter-Glo, or specific enzyme activity assays.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells) from all measurements.

    • Normalize the data to the vehicle control (representing 100% activity or viability) and a positive control or a maximal inhibition control (representing 0% or 100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine key parameters like IC50 or EC50.[4]

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Dose-Response Data for a Novel Compound

ParameterValueStandard Error95% Confidence Interval
IC50 (µM) 1.250.150.95 - 1.55
Hill Slope -1.10.1-1.3 to -0.9
Top Plateau 100.21.597.2 - 103.2
Bottom Plateau 2.51.20.1 - 4.9

Visualizations

Diagrams can effectively illustrate experimental workflows and the logic behind troubleshooting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Compound Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation & Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout Incubation->Readout Data_Analysis Data Analysis Readout->Data_Analysis Curve_Fitting Curve Fitting (e.g., 4PL) Data_Analysis->Curve_Fitting Parameter_Determination Parameter Determination (IC50, Hill Slope) Curve_Fitting->Parameter_Determination

Caption: General workflow for a cell-based dose-response experiment.

Troubleshooting_Logic cluster_flat Flat Curve Solutions cluster_variability High Variability Solutions cluster_atypical Atypical Shape Solutions Start Problem with Dose-Response Curve Flat_Curve Flat Curve (No Response) Start->Flat_Curve High_Variability High Variability Start->High_Variability Atypical_Shape Atypical Curve Shape Start->Atypical_Shape Check_Concentration Check Concentration Range Flat_Curve->Check_Concentration Check_Solubility Verify Compound Solubility/Stability Flat_Curve->Check_Solubility Check_Assay_Sensitivity Optimize Assay Sensitivity Flat_Curve->Check_Assay_Sensitivity Check_Seeding Optimize Cell Seeding High_Variability->Check_Seeding Mitigate_Edge_Effects Mitigate Edge Effects High_Variability->Mitigate_Edge_Effects Review_Pipetting Review Pipetting Technique High_Variability->Review_Pipetting Investigate_Mechanism Investigate Mechanism (Off-target effects) Atypical_Shape->Investigate_Mechanism Choose_Model Select Appropriate Curve-fitting Model Atypical_Shape->Choose_Model Extend_Range Extend Concentration Range Atypical_Shape->Extend_Range

Caption: Troubleshooting logic for common dose-response curve issues.

References

Technical Support Center: Mitigating CHEMBL4224880 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of CHEMBL4224880 in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

This compound is described as a binder for the estrogen receptor-α (ER-α)[1]. As with many investigational compounds, its full biological effects and potential off-target activities may not be completely characterized.

Q2: I am observing significant cytotoxicity in my primary cells when treated with this compound. Is this expected?

Unexpected or high levels of cytotoxicity in primary cells can arise from several factors:

  • On-target effects: The biological pathway modulated by this compound may be critical for the survival of your specific primary cell type.

  • Off-target effects: At certain concentrations, the compound may interact with other cellular targets, leading to unintended toxicity.

  • Experimental conditions: Factors such as compound concentration, duration of exposure, and cell density can significantly influence the observed cytotoxicity.

  • Primary cell sensitivity: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines, and their responses can vary between donors.[2]

Q3: What are the first steps I should take to troubleshoot this cytotoxicity?

A systematic approach is crucial. We recommend the following initial steps:

  • Confirm Compound Integrity: Ensure your stock of this compound is correctly prepared and stored to avoid degradation. Prepare fresh dilutions for each experiment.

  • Perform a Dose-Response Curve: This will help you determine the concentration at which cytotoxicity becomes apparent (IC50) in your specific cell type.

  • Optimize Incubation Time: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[2]

  • Check Solvent Toxicity: Include a vehicle control (e.g., DMSO) at the highest concentration used for dissolving this compound to ensure the solvent itself is not causing cell death. The final DMSO concentration should typically be ≤ 0.1%.[3]

Q4: What advanced strategies can I employ to mitigate the cytotoxicity of this compound?

If initial troubleshooting does not resolve the issue, consider these advanced strategies:

  • Co-treatment with Protective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might be beneficial if oxidative stress is involved.[4]

  • Cell Cycle Arrest: For proliferating primary cells, inducing a temporary and reversible cell cycle arrest using agents like staurosporine (B1682477) before adding the cytotoxic compound can protect them.[5] This "cyclotherapy" approach relies on the principle that many cytotoxic agents primarily target actively dividing cells.[6][7][8]

  • Optimize Cell Culture Conditions: Ensure your primary cells are healthy and not under stress from other sources. Use appropriate media and maintain optimal cell density.[4]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.
Possible Cause Recommended Solution
Inconsistent Cell Density Standardize the cell seeding density for all experiments. Allow adherent cells to attach and spread evenly before treatment.[2]
Variable Primary Cell Donors If using cells from different donors, be aware that biological variability is expected. Always include appropriate controls for each donor and analyze the data accordingly.[2]
Inconsistent Compound Preparation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock to avoid repeated freeze-thaw cycles.[2]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS instead.[2]
Problem 2: Cytotoxicity is observed even at very low concentrations.
Possible Cause Recommended Solution
High Sensitivity of Primary Cells Your primary cell type may be exceptionally sensitive to the on-target effects of this compound. Consider using even lower concentrations for mechanistic studies if complete pathway modulation is not required.[2]
Contamination of Cell Culture Regularly test your cell cultures for mycoplasma and other contaminants, which can sensitize cells to drug treatment.
Compound Instability in Media The compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. Evaluate compound stability over time in your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for quantifying cell viability based on the metabolic activity of living cells.[2][4]

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Detecting Apoptosis using Annexin V Staining

This flow cytometry-based method is a precise way to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) or 7-AAD viability dye

  • Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and the viability dye (PI or 7-AAD) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells promptly using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI/7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment cluster_assays Viability Assays start Seed Primary Cells in 96-well plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay: Add MTT, Solubilize incubate->mtt flow Flow Cytometry: Annexin V/PI Stain incubate->flow readout Data Acquisition (Plate Reader / Flow Cytometer) mtt->readout flow->readout analyze Data Analysis: Calculate % Viability / Apoptosis readout->analyze G cluster_pathway Hypothetical Pathway of Drug-Induced Cytotoxicity & Mitigation cluster_cell Primary Cell compound This compound stress Oxidative Stress (ROS Production) compound->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis / Cell Death caspase->apoptosis antioxidant Mitigation: Antioxidant Co-treatment (e.g., N-acetylcysteine) antioxidant->stress G cluster_logic Troubleshooting Logic for Unexpected Cytotoxicity start High Cytotoxicity Observed check_basics Is Dose-Response and Time-Course Established? start->check_basics perform_basics Perform Dose-Response and Time-Course Experiments check_basics->perform_basics No is_sensitive Are Cells Highly Sensitive? check_basics->is_sensitive Yes perform_basics->check_basics consider_mechanism Investigate Mechanism: - Oxidative Stress? - Apoptosis? is_sensitive->consider_mechanism Yes resolved Cytotoxicity Understood / Mitigated is_sensitive->resolved No, toxicity is manageable mitigate Apply Mitigation Strategy: - Antioxidants - Cell Cycle Arrest consider_mechanism->mitigate mitigate->resolved

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established Estrogen Receptor-α (ER-α) antagonist and selective estrogen receptor degrader (SERD), Fulvestrant, and the investigational ER-α binder, CHEMBL4224880. Due to the limited publicly available efficacy data for this compound, this document will focus on the well-characterized profile of Fulvestrant as a benchmark for comparison. It will also outline the necessary experimental frameworks to evaluate the efficacy of a novel compound like this compound.

Mechanism of Action

Both Fulvestrant and this compound are known to target the estrogen receptor-α, a key driver in the proliferation of hormone receptor-positive breast cancer.

Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor with an affinity approximately 100 times greater than tamoxifen.[1] Upon binding, Fulvestrant induces a conformational change in the ER-α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This dual mechanism of antagonism and degradation effectively abrogates estrogen-mediated signaling pathways that promote tumor growth.

Efficacy Data Comparison

A direct, quantitative comparison of the efficacy of this compound and Fulvestrant is not possible at this time due to the absence of published preclinical data for this compound. The following table summarizes the available in vitro and in vivo efficacy data for Fulvestrant, which serves as a reference for the types of data required for a comprehensive comparison.

ParameterFulvestrantThis compound
In Vitro Efficacy
Cell LineMCF-7 (ER-α positive human breast adenocarcinoma)Data not available
IC50 (Cell Proliferation)0.29 nM[1][2][3]Data not available
In Vivo Efficacy
ModelMCF-7 Xenograft in nude miceData not available
Dosage and Administration5 mg/mouse, subcutaneous injectionData not available
OutcomeComplete blockade of tumor growth for at least 4 weeks[2]Data not available

Experimental Protocols

To facilitate the evaluation of novel ER-α binders like this compound, detailed protocols for key preclinical assays are provided below. These standardized methods would allow for a direct and meaningful comparison with established drugs such as Fulvestrant.

In Vitro Cell Proliferation Assay (MCF-7)

This assay determines the concentration of a compound required to inhibit the proliferation of ER-α positive breast cancer cells by 50% (IC50).

1. Cell Culture:

  • MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or Fulvestrant) or vehicle control (e.g., DMSO).
  • Cells are incubated for 5-7 days.
  • Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control wells.
  • The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (MCF-7)

This model evaluates the in vivo anti-tumor efficacy of a compound in a living organism.

1. Animal Model:

  • Female, ovariectomized athymic nude mice (4-6 weeks old) are used.
  • To support the growth of the estrogen-dependent MCF-7 cells, mice are implanted subcutaneously with a 17β-estradiol pellet (0.72 mg, 60-day release).

2. Tumor Implantation:

  • MCF-7 cells (5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
  • The test compound (e.g., this compound) and the reference compound (Fulvestrant) are administered according to a predetermined schedule, dose, and route (e.g., subcutaneous injection, oral gavage). The vehicle is administered to the control group.

4. Efficacy Evaluation:

  • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
  • Body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for ER-α levels).

5. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.
  • Statistical analysis (e.g., ANOVA) is used to compare the tumor growth between the different treatment groups.

Signaling Pathway and Experimental Workflow

Estrogen Receptor-α Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of ER-α, which is the primary target of both Fulvestrant and likely this compound. In the absence of estrogen, ER-α is held in an inactive state in the cytoplasm by heat shock proteins (HSPs). Upon estrogen binding, the HSPs dissociate, and the receptor dimerizes and translocates to the nucleus. In the nucleus, the ER-α dimer binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.

ER_Signaling_Pathway Estrogen Receptor-α (ER-α) Signaling Pathway cluster_nucleus Estrogen Estrogen ERa_inactive Inactive ER-α (bound to HSPs) Estrogen->ERa_inactive Binds ERa_active Active ER-α Dimer ERa_inactive->ERa_active Dimerization & HSP Dissociation HSPs HSPs ERa_inactive->HSPs Nucleus Nucleus ERa_active->Nucleus Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Experimental_Workflow Efficacy Comparison Workflow start Start in_vitro In Vitro Studies (MCF-7 Cells) start->in_vitro proliferation_assay Cell Proliferation Assay (Determine IC50) in_vitro->proliferation_assay western_blot Western Blot (ER-α Degradation) in_vitro->western_blot in_vivo In Vivo Studies (Xenograft Model) proliferation_assay->in_vivo western_blot->in_vivo tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth toxicity Toxicity Assessment (Body Weight) in_vivo->toxicity data_analysis Data Analysis & Comparison tumor_growth->data_analysis toxicity->data_analysis end Conclusion data_analysis->end

References

Validating Estrogen Receptor-α as a Drug Target: A Comparative Guide Featuring CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating Estrogen Receptor-α (ER-α), the molecular target of the compound CHEMBL4224880, with a special focus on the application of CRISPR/Cas9 technology.[1] ER-α is a well-established therapeutic target, particularly in the context of hormone-dependent breast cancers.[2][3][4][5][6] This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.

Data Presentation: Comparing Target Validation Techniques

Effective target validation relies on robust methods that can conclusively link the modulation of a target protein to a specific phenotype. Here, we compare CRISPR/Cas9-mediated gene editing with alternative techniques for validating ER-α.

Validation MethodPrincipleKey AdvantagesKey LimitationsTypical Quantitative Readouts
CRISPR/Cas9 Knockout Permanent disruption of the ESR1 gene (encoding ER-α) at the genomic level.[7][8][9]High specificity and efficiency, leading to complete loss of protein function.[7][8] Enables the study of long-term effects of target ablation.Potential for off-target effects.[10] Irreversible nature may not be suitable for studying dynamic processes.Percentage of ER-α protein reduction (Western Blot), loss of downstream gene expression (qPCR), altered cell proliferation rates (cell viability assays).[7][8][11]
RNA interference (RNAi) Transient knockdown of ESR1 mRNA using siRNA or shRNA.Reversible and tunable level of target suppression. Technically less demanding than CRISPR/Cas9 for initial screening.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects and interferon response.Percentage of ESR1 mRNA reduction (qPCR), corresponding decrease in ER-α protein (Western Blot), phenotypic changes.
Pharmacological Inhibition Use of small molecule inhibitors (e.g., Fulvestrant) or selective estrogen receptor modulators (SERMs) to block ER-α activity.[11]Directly assesses the "druggability" of the target. Allows for dose-response studies.Potential for off-target effects of the chemical probe. May not fully mimic genetic ablation.IC50/EC50 values in cell-based assays, changes in biomarker expression, downstream signaling pathway modulation.[11][12]
Chromatin Immunoprecipitation (ChIP) Identifies the direct binding of ER-α to the regulatory regions of target genes.[13]Provides direct evidence of target engagement with DNA. Can be combined with sequencing (ChIP-seq) for genome-wide analysis.Does not directly measure the functional consequence of target binding. Technically challenging.Enrichment of specific DNA sequences bound to ER-α.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of ESR1 in a Breast Cancer Cell Line (e.g., MCF-7)

This protocol provides a general framework for generating an ESR1 knockout cell line using CRISPR/Cas9.

1. sgRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human ESR1 gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

2. Cell Transfection:

  • Culture MCF-7 cells to 70-80% confluency.

  • Transfect the cells with the Cas9-sgRNA expression vector using a suitable transfection reagent.

  • Include a negative control (e.g., a vector with a non-targeting sgRNA).

3. Selection of Edited Cells:

  • 48 hours post-transfection, begin selection with puromycin (B1679871) (determine the optimal concentration via a kill curve beforehand).

  • Maintain selection for 3-5 days until non-transfected cells are eliminated.

4. Validation of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the targeted region by PCR and use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to detect insertions and deletions (indels).[5][9]

  • Western Blot: Lyse a portion of the cells and perform a Western blot using an antibody specific for ER-α to confirm the absence of the protein.[11]

  • Functional Assays: Perform cell proliferation assays in the presence and absence of estrogen to confirm the loss of hormone-dependent growth.

Alternative Method: Pharmacological Inhibition using Fulvestrant

1. Cell Culture and Treatment:

  • Seed MCF-7 cells in 96-well plates for proliferation assays or larger plates for protein analysis.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of Fulvestrant (a selective ER degrader) or a vehicle control (e.g., DMSO).

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • After 72 hours of treatment, assess cell viability according to the manufacturer's protocol.

  • Calculate the IC50 value, which is the concentration of Fulvestrant that inhibits cell growth by 50%.

3. Western Blot Analysis:

  • After 24-48 hours of treatment, lyse the cells and perform a Western blot to analyze the levels of ER-α and downstream signaling proteins (e.g., pS2/TFF1).[11]

Mandatory Visualization

ER_Alpha_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER-α_HSP90_complex ER-α/HSP90 Complex Estrogen->ER-α_HSP90_complex Binds ER-α ER-α ER-α_dimer ER-α Dimer ER-α->ER-α_dimer Dimerization HSP90 HSP90 ER-α_HSP90_complex->ER-α HSP90 Dissociation ERE Estrogen Response Element ER-α_dimer->ERE Binds Target_Genes Target Gene Transcription (e.g., pS2, Cyclin D1) ERE->Target_Genes Activates CRISPR_Workflow cluster_design Design & Preparation cluster_experiment Experiment cluster_validation Validation sgRNA_Design sgRNA Design for ESR1 Vector_Cloning Cloning into Cas9 Vector sgRNA_Design->Vector_Cloning Transfection Transfection into Cells Vector_Cloning->Transfection Selection Puromycin Selection Transfection->Selection Genomic_Analysis Genomic DNA Analysis (T7E1/Sanger) Selection->Genomic_Analysis Protein_Analysis Western Blot for ER-α Selection->Protein_Analysis Functional_Assay Phenotypic Assays Selection->Functional_Assay Alternative_Validation_Workflow cluster_RNAi RNAi cluster_Pharmacological Pharmacological Inhibition cluster_ChIP ChIP siRNA_Design siRNA/shRNA Design RNAi_Transfection Transfection RNAi_Validation qPCR & Western Blot Compound_Treatment Cell Treatment with Inhibitor Dose_Response Dose-Response Curve (IC50) Mechanism_Study Mechanism of Action Studies Crosslinking Formaldehyde Crosslinking Immunoprecipitation Immunoprecipitation with ER-α Ab DNA_Analysis qPCR or Sequencing

References

Validating CHEMBL4224880's Engagement with Protein DBF4 Homolog A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the binding affinity of a compound to its target is a critical step in the validation process. This guide provides a comparative overview of the interaction between small molecules and Protein DBF4 Homolog A (DBF4), a key regulatory subunit of the Cdc7 kinase, which is essential for the initiation of DNA replication.

Comparison of Inhibitor Potency against the Cdc7/DBF4 Kinase Complex

The following table summarizes the inhibitory activities (IC50 values) of selected small molecules against the Cdc7/DBF4 kinase complex. A lower IC50 value indicates a higher potency of the compound in inhibiting the kinase activity.

CompoundTarget ComplexIC50 (nM)Notes
CHEMBL4224880 Cdc7/DBF4N/AData not publicly available.
PHA-767491 Cdc7/DBF410A potent, ATP-competitive inhibitor of the Cdc7/Dbf4 kinase.[1]
XL-413 Cdc7/DBF4Low nMA highly selective and potent DDK inhibitor.[1][2]
CRT'2199 Cdc74A potent and selective CDC7 inhibitor.[3]

Experimental Protocols for Determining Inhibitor Potency

The determination of a compound's inhibitory effect on the Cdc7/DBF4 kinase complex is crucial for its validation. Several robust methods are available, with kinase activity assays being the most common. Below is a detailed protocol for a representative method, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

ADP-Glo™ Kinase Assay Protocol

This assay is a luminescent-based method that measures the amount of ADP formed in a kinase reaction. The ADP is then converted to ATP, which is used in a luciferase/luciferin (B1168401) reaction to produce light, with the light signal being proportional to the kinase activity.

Materials:

  • Recombinant human Cdc7/Dbf4 kinase complex

  • Substrate (e.g., Mcm2 protein or a synthetic peptide)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Substrate

    • Recombinant Cdc7/Dbf4 kinase complex

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the test compound can be determined by plotting the kinase activity against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the inhibitory activity of a small molecule against the Cdc7/DBF4 kinase complex using an in vitro kinase assay.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Incubate Compound, Kinase, Substrate, and ATP Compound->Reaction Kinase Cdc7/DBF4 Complex Kinase->Reaction Substrate Substrate (e.g., Mcm2) Substrate->Reaction ATP ATP ATP->Reaction Detection Measure Kinase Activity (e.g., ADP Production) Reaction->Detection Plot Plot Activity vs. Compound Concentration Detection->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of a test compound against the Cdc7/DBF4 kinase.

Signaling Pathway Context

The Cdc7/DBF4 kinase complex plays a pivotal role in the initiation of DNA replication. The binding of the regulatory subunit DBF4 to the catalytic subunit Cdc7 is a critical step for the activation of the kinase. Once activated, the Cdc7/DBF4 complex phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase. This phosphorylation event is a key trigger for the unwinding of DNA and the start of DNA synthesis. Inhibitors of the Cdc7/DBF4 complex can block this crucial step, thereby halting cell cycle progression.

signaling_pathway DBF4 DBF4 DDK Active Cdc7/DBF4 (DDK) DBF4->DDK Cdc7 Cdc7 Cdc7->DDK MCM MCM Complex DDK->MCM Phosphorylation pMCM Phosphorylated MCM Complex MCM->pMCM Replication DNA Replication Initiation pMCM->Replication Inhibitor Inhibitor (e.g., this compound) Inhibitor->DDK

Caption: Simplified signaling pathway of Cdc7/DBF4 (DDK) in DNA replication initiation.

References

Cross-Validation of Gefitinib Activity on EGFR in Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: The initial request for information on CHEMBL4224880 could not be fulfilled as it is not a valid ChEMBL identifier. Therefore, this guide uses Gefitinib (CHEMBL939), a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR), as a substitute to demonstrate a comparative analysis of bioactivity data across different research laboratories.

This guide provides a comprehensive comparison of the inhibitory activity of Gefitinib on its primary target, EGFR, as determined by different research groups. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the consistency of reported bioactivity data and the experimental methodologies employed.

Quantitative Bioactivity Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gefitinib against EGFR, as reported in two different publications. This cross-laboratory comparison is essential for validating the potency of a compound and understanding the potential variability between experimental setups.

Publication/SourceTargetAssay TypeCell Line/SystemIC50 (nM)
Publication 1EGFRCell-basedHCC82713.06
Publication 2EGFRCell-basedPC-977.26

Note: The variation in IC50 values can be attributed to differences in the specific cell lines used, assay conditions, and protocols between the laboratories.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of experimental findings. Below are the generalized protocols for the types of assays commonly used to determine the bioactivity of EGFR inhibitors like Gefitinib.

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add the diluted compound solution or DMSO as a vehicle control.

  • Add a solution containing the EGFR enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at a concentration near its Km for EGFR) in kinase buffer.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1][2]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Materials:

  • Cancer cell lines (e.g., HCC827, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of the test compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Aspirate the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental and biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Dilution Incubation Incubation with Compound Compound_Dilution->Incubation Cell_Seeding Cell Seeding Cell_Seeding->Incubation Assay_Execution Execute Viability Assay (e.g., MTT) Incubation->Assay_Execution Data_Acquisition Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

A simplified workflow for a cell-based viability assay.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt Activates Akt->Transcription Regulates Gefitinib Gefitinib Gefitinib->EGFR Inhibits

The EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Preclinical Data on CHEMBL4224880 vs. Placebo: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available preclinical data to conduct a comparative analysis of CHEMBL4224880 versus a placebo. While the compound has been identified as a binder of the estrogen receptor-alpha (ER-α), a critical target in various cancers, detailed in vivo or in vitro studies comparing its efficacy and safety profile against a placebo are not available in the public domain.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required to evaluate the preclinical potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is known to interact with the estrogen receptor-alpha. ER-α is a key transcriptional regulator involved in cellular proliferation, differentiation, and survival. In many hormone-dependent cancers, such as breast cancer, ER-α signaling is aberrantly activated, driving tumor growth. The binding of this compound to ER-α could potentially modulate this signaling pathway, leading to anti-tumor effects.

A complete understanding of its mechanism would require further investigation to determine if it acts as an agonist, antagonist, or selective estrogen receptor modulator (SERM). This would dictate its downstream effects on gene expression and cellular behavior.

Estrogen_Receptor_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha_inactive ER-α (inactive) Estrogen->ER_alpha_inactive Binds ER_alpha_active ER-α (active dimer) ER_alpha_inactive->ER_alpha_active Dimerization & Activation HSP Heat Shock Proteins HSP->ER_alpha_inactive Inhibits ERE Estrogen Response Element ER_alpha_active->ERE Binds This compound This compound This compound->ER_alpha_inactive Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Transcription->Cell_Proliferation

Caption: Estrogen Receptor-Alpha (ER-α) Signaling Pathway.

Essential Preclinical Data for Comparison

To build a comprehensive comparison guide, the following quantitative data from preclinical models would be necessary for both this compound and a placebo control group:

Table 1: In Vivo Efficacy in Xenograft Models

ParameterThis compoundPlacebo
Tumor Growth Inhibition (%) Data Not AvailableData Not Available
Tumor Volume (mm³) Data Not AvailableData Not Available
Tumor Weight (mg) Data Not AvailableData Not Available
Survival Rate (%) Data Not AvailableData Not Available
Metastasis Incidence Data Not AvailableData Not Available

Table 2: Pharmacokinetic Profile

ParameterThis compound
Bioavailability (%) Data Not Available
Half-life (t½) Data Not Available
Maximum Concentration (Cmax) Data Not Available
Area Under the Curve (AUC) Data Not Available
Clearance (CL) Data Not Available

Table 3: In Vitro Activity in Cancer Cell Lines

ParameterThis compoundPlacebo
IC50 / EC50 (µM) Data Not AvailableNot Applicable
Cell Viability (%) Data Not AvailableData Not Available
Apoptosis Induction (%) Data Not AvailableData Not Available
ER-α Binding Affinity (Ki/Kd) Data Not AvailableNot Applicable

Table 4: Safety and Tolerability in Preclinical Models

ParameterThis compoundPlacebo
Body Weight Change (%) Data Not AvailableData Not Available
Organ Toxicity (Histopathology) Data Not AvailableData Not Available
Hematological Parameters Data Not AvailableData Not Available
Clinical Observations Data Not AvailableData Not Available

Necessary Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the essential experimental protocols that would be required.

In Vivo Xenograft Studies

A typical experimental workflow for evaluating the in vivo efficacy of this compound would involve the following steps:

In_Vivo_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (ER-α positive) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing Randomization->Treatment CHEMBL4224880_Group This compound Treatment->CHEMBL4224880_Group Placebo_Group Placebo Treatment->Placebo_Group Monitoring 6. Tumor Volume & Body Weight Monitoring CHEMBL4224880_Group->Monitoring Placebo_Group->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: In Vivo Xenograft Study Workflow.

  • Cell Line Selection: Utilize a well-characterized ER-α positive cancer cell line (e.g., MCF-7 for breast cancer).

  • Animal Model: Employ immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment (this compound) and control (placebo) groups. The placebo should be the vehicle used to dissolve this compound.

  • Dosing and Administration: Administer this compound and placebo at a specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival and assessment of metastasis.

  • Safety Evaluation: At the end of the study, collect blood for hematological analysis and major organs for histopathological examination to assess toxicity.

In Vitro Assays
  • Cell Viability Assays: Treat ER-α positive cancer cell lines with increasing concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Assays such as MTT or CellTiter-Glo can be used.

  • Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

  • ER-α Binding Assays: Perform competitive binding assays using radiolabeled estradiol (B170435) to determine the binding affinity (Ki or Kd) of this compound to the estrogen receptor-alpha.

  • Gene Expression Analysis: Utilize techniques like quantitative PCR (qPCR) or Western blotting to measure the effect of this compound on the expression of ER-α target genes.

Conclusion

Safety Operating Guide

Essential Safety and Handling Protocols for CHEMBL4224880

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CHEMBL4224880 could not be located. The following guidance is based on general laboratory safety principles for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the manufacturer or supplier before any handling, storage, or disposal of this compound. The information provided herein is intended as a supplementary resource and not a replacement for a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to ensure personnel safety when handling any chemical compound, including this compound. The following table summarizes the recommended PPE based on general best practices for handling research chemicals of unknown toxicity.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. The specific glove material should be selected based on the chemical's properties as detailed in the SDS.
Body Protection A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.
Respiratory Protection If handling the compound as a powder or in a manner that could generate aerosols, a properly fitted respirator (e.g., N95 or higher) or the use of a fume hood is essential.

Operational Plan: Handling and Experimental Workflow

A systematic approach is critical for the safe handling of chemical compounds in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weighing and Aliquoting C->D E Solubilization and Dilution D->E F Experimental Procedure E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.